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  • Product: 2-cyano-N-(4-methylphenyl)acetamide
  • CAS: 6876-54-6

Core Science & Biosynthesis

Foundational

Potential biological activity of N-aryl cyanoacetamides

The Potential Biological Activity of N-Aryl Cyanoacetamides: A Technical Guide Executive Summary The N-aryl cyanoacetamide scaffold represents a "privileged structure" in medicinal chemistry—a molecular framework capable...

Author: BenchChem Technical Support Team. Date: February 2026

The Potential Biological Activity of N-Aryl Cyanoacetamides: A Technical Guide

Executive Summary The N-aryl cyanoacetamide scaffold represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets. Characterized by a highly functionalizable active methylene group, a nitrile pharmacophore, and an amide linkage, this scaffold serves as a versatile precursor for heterocyclic synthesis and a potent bioactive agent in its own right. This guide dissects the synthetic accessibility, structure-activity relationships (SAR), and multi-targeted pharmacological profiles of these compounds, with a specific focus on their oncological and enzymatic inhibitory potential.[1]

Chemical Architecture & Pharmacophore Analysis

The biological efficacy of N-aryl cyanoacetamides stems from four distinct reactive/binding sites:

  • The Nitrile Group (-CN): Acts as a hydrogen bond acceptor and a precursor for heterocyclization (e.g., into thiophenes, pyridines).

  • The Amide Linkage (-CONH-): Facilitates hydrogen bonding with receptor pockets (e.g., enzyme active sites).

  • The Active Methylene (-CH2-): Highly acidic (pKa ~9-11), allowing for facile Knoevenagel condensations to form arylidene derivatives, which are often more potent than the parent amides.

  • The N-Aryl Moiety: Provides hydrophobic interactions (π-π stacking) within the binding pocket. Substituents here dictate lipophilicity (LogP) and metabolic stability.

Synthetic Methodologies

Efficient synthesis is critical for library generation. Two primary routes dominate: direct amidation and the Knoevenagel condensation for functionalization.

Protocol A: Green Synthesis of N-Aryl Cyanoacetamides

Target: Synthesis of N-(4-chlorophenyl)-2-cyanoacetamide. Rationale: Microwave-assisted synthesis minimizes solvent waste and reaction time, aligning with Green Chemistry principles.

Reagents:

  • Ethyl cyanoacetate (10 mmol)

  • 4-Chloroaniline (10 mmol)

  • Ammonium acetate (Catalytic amount, 10 mol%)

Step-by-Step Workflow:

  • Mixing: In a borosilicate reaction vessel, combine equimolar amounts of ethyl cyanoacetate and 4-chloroaniline. Add ammonium acetate.[2]

  • Irradiation: Place the vessel in a microwave reactor. Set power to 300W and temperature to 100°C. Irradiate for 2-5 minutes.

  • Monitoring: Check progress via TLC (Mobile phase: Hexane:Ethyl Acetate 3:1). Look for the disappearance of the aniline spot.

  • Work-up: Allow the mixture to cool to room temperature. The product often precipitates as a solid.

  • Purification: Recrystallize from hot ethanol.

  • Validation: Confirm structure via melting point (expect ~200°C range) and FTIR (Look for -CN peak at ~2260 cm⁻¹).

Visualization: Synthetic Pathways

SynthesisPathways Start Ethyl Cyanoacetate + Aryl Amine Method1 Method A: Thermal Fusion (150°C, Solvent-free) Start->Method1 Method2 Method B: Microwave Irradiation (300W, NH4OAc) Start->Method2 Intermediate N-Aryl Cyanoacetamide (Scaffold) Method1->Intermediate yield 60-70% Method2->Intermediate yield >90% Reaction Knoevenagel Condensation (+ Ar-CHO, Base) Intermediate->Reaction Product Arylidene Derivative (Enhanced Bioactivity) Reaction->Product C=C Bond Formation

Caption: Synthetic workflow comparing thermal and microwave routes to the core scaffold and subsequent derivatization.

Pharmacological Spectrum & Mechanisms[1]

Oncology: Multi-Target Inhibition

Recent studies highlight N-aryl cyanoacetamides, particularly their arylidene derivatives, as potent anticancer agents. They do not act via a single mechanism but rather modulate a network of signaling pathways.

  • EGFR Inhibition: The amide and nitrile groups can mimic the binding of ATP in the kinase domain of the Epidermal Growth Factor Receptor (EGFR), preventing autophosphorylation.

  • Apoptosis Induction: These compounds upregulate effector caspases (Caspase-3/7) and downregulate anti-apoptotic proteins (Bcl-2).

  • Angiogenesis Suppression: Inhibition of VEGF (Vascular Endothelial Growth Factor) signaling, crucial for tumor nutrient supply.

Data Summary: Cytotoxicity Profiles (IC50 in µM)

Compound DerivativeCell LineTargetIC50 (µM)Reference
N-hetaryl-2-cyanoacetamidePC3 (Prostate)Caspase-3/94.2 ± 0.1
N-hetaryl-2-cyanoacetamideHepG2 (Liver)VEGF/HIF-1α5.8 ± 0.2
Arylidene-cyanoacetamideMCF-7 (Breast)Cell Cycle (G2/M)6.5 ± 0.5
Thiazolidinone-acetamideCNS/RenalNCI-60 Panel< 10 µM
Enzyme Inhibition: Carbonic Anhydrase (CA)

The sulfonamide-bearing N-aryl cyanoacetamides are validated inhibitors of Carbonic Anhydrase (isoforms IX and XII), which are overexpressed in hypoxic tumors.

  • Mechanism: The scaffold coordinates with the Zinc (Zn²⁺) ion in the enzyme's active site, disrupting the hydration of CO₂ and regulating intracellular pH.

Structure-Activity Relationship (SAR) Analysis

To optimize biological activity, specific structural modifications are required:

  • The Active Methylene (C2):

    • Observation: Unsubstituted methylene groups often show lower potency.

    • Optimization: Condensation with aromatic aldehydes (forming a C=C double bond) significantly enhances anticancer and antimicrobial activity by increasing planarity and lipophilicity.

  • The N-Aryl Ring (Substitution Pattern):

    • Electron-Withdrawing Groups (EWG): Substituents like -Cl, -NO₂, or -CF₃ at the para position generally increase cytotoxicity and metabolic stability.

    • Steric Bulk: Large groups at the ortho position may hinder binding affinity due to steric clash with the receptor pocket.

  • Heterocyclic Fusions:

    • Cyclization of the cyanoacetamide into thiophene or pyridine rings (via the Gewald reaction or similar) often results in "super-active" compounds with IC50 values in the nanomolar range.

Visualization: Mechanism of Action (Anticancer)

MOA Compound N-Aryl Cyanoacetamide Derivative Target1 Inhibit EGFR Phosphorylation Compound->Target1 Target2 Inhibit VEGF Expression Compound->Target2 Target3 Inhibit MMP-2/9 Compound->Target3 Signal1 Block PI3K/Akt Pathway Target1->Signal1 Signal2 Reduce Angiogenesis Target2->Signal2 Outcome Apoptosis & Tumor Regression Target3->Outcome Anti-Metastatic Effector Upregulate Caspase-3/9 Signal1->Effector Signal2->Outcome Effector->Outcome

Caption: Multi-targeted anticancer mechanism involving EGFR inhibition, anti-angiogenesis, and apoptosis induction.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT)

Objective: Determine the IC50 of synthesized derivatives against MCF-7 (Breast Cancer) cells.

Materials:

  • MCF-7 cell line (ATCC).

  • MTT Reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

  • 96-well culture plates.

  • DMSO (Dimethyl sulfoxide).[3]

Protocol:

  • Seeding: Plate MCF-7 cells at a density of

    
     cells/well in 96-well plates. Incubate for 24h at 37°C/5% CO₂.
    
  • Treatment: Dissolve test compounds in DMSO. Prepare serial dilutions (e.g., 0.1, 1, 10, 50, 100 µM). Add to wells (ensure DMSO final concentration < 0.1%).

  • Incubation: Incubate for 48 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well. Incubate for 4 hours. Mitochondrial succinate dehydrogenase in viable cells reduces MTT to purple formazan crystals.

  • Solubilization: Discard supernatant. Add 100 µL DMSO to dissolve formazan crystals.

  • Measurement: Read absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate % Cell Viability =

    
    . Plot dose-response curves to determine IC50.
    

References

  • Anticancer Activities of New N-hetaryl-2-cyanoacetamide Derivatives. PubMed. Available at: [Link]

  • Synthesis and anticancer activity of 2-cyano-2-(4-oxo-3-phenylthiazolidin-2-ylidene)-N-arylacetamides. Zaporozhye State Medical University. Available at: [Link]

  • Cyanoacetamide Derivatives as Synthons in Heterocyclic Synthesis. TÜBİTAK Academic Journals. Available at: [Link]

  • Small Molecule EGFR Inhibitors as Anti-Cancer Agents. National Institutes of Health (PMC). Available at: [Link]

  • Design, synthesis, and bioevaluation of novel unsaturated cyanoacetamide derivatives. National Institutes of Health (PMC). Available at: [Link]

Sources

Exploratory

The Chameleon Scaffold: A Technical Review of Cyanoacetamide in Modern Drug Discovery

Executive Summary Cyanoacetamide ( ) represents a "privileged scaffold" in medicinal chemistry due to its unique electronic architecture. Possessing an active methylene group flanked by two electron-withdrawing functiona...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Cyanoacetamide (


) represents a "privileged scaffold" in medicinal chemistry due to its unique electronic architecture. Possessing an active methylene group flanked by two electron-withdrawing functionalities (nitrile and amide), it serves as a high-reactivity synthon for constructing diverse heterocycles—most notably pyridines, pyrimidines, and thiophenes. This technical guide analyzes the synthetic utility and pharmacological landscape of cyanoacetamide derivatives, providing researchers with reproducible protocols and mechanistic insights into their role as anticancer and antimicrobial agents.

Part 1: The Synthetic Utility (Chemical Foundation)

The versatility of cyanoacetamide stems from its CH-acidity . The methylene protons (


) are easily deprotonated by weak bases (e.g., piperidine, triethylamine), generating a carbanion that acts as a potent nucleophile.
Reactivity Profile
  • C-Nucleophile: The deprotonated methylene attacks electrophiles (aldehydes, ketones) via Knoevenagel condensation.

  • N-Nucleophile: The amide nitrogen can participate in cyclization, though it is less nucleophilic than the carbanion.

  • Cyclization Precursor: The nitrile group (

    
    ) often participates in intramolecular attacks to close heteroaromatic rings (e.g., Gewald reaction for thiophenes).
    
Visualization: The Divergent Synthesis Map

The following diagram illustrates how a single precursor diverges into three distinct pharmacological classes based on the co-reactant.

Cyanoacetamide_Reactivity CA Cyanoacetamide (Active Methylene) Arylidene Arylidene Derivatives (Linear) CA->Arylidene Knoevenagel (Base Cat.) Pyridone 3-Cyano-2-Pyridones (Cyclic) CA->Pyridone Guareschi-Thorpe Thiophene 2-Aminothiophenes (Cyclic) CA->Thiophene Gewald Rxn Aldehyde Aldehydes (R-CHO) Aldehyde->Arylidene Diketone 1,3-Diketones (R-CO-CH2-CO-R) Diketone->Pyridone Sulfur Ketone + Sulfur (S8) Sulfur->Thiophene

Figure 1: Divergent synthetic pathways from the cyanoacetamide scaffold.

Part 2: Pharmacological Landscape

Anticancer Activity (Kinase Inhibition)

Cyanoacetamide-derived heterocycles, particularly 3-cyano-2-pyridones , function as bioisosteres of nucleobases. They often target kinases (e.g., EGFR, VEGFR) by mimicking the ATP-binding motif.

  • Mechanism: The lactam (NH-C=O) moiety acts as a hydrogen bond donor/acceptor pair, anchoring the molecule in the kinase hinge region.

  • Key Insight: Fusing a thiophene ring to the pyridine core (thienopyridines) significantly enhances lipophilicity, improving cell membrane permeability and cytotoxicity against MCF-7 (breast) and HepG2 (liver) cancer lines.

Antimicrobial & Antiviral

The linear arylidene derivatives (formed via Knoevenagel condensation) exhibit antimicrobial properties by disrupting cell wall synthesis or interfering with metabolic pathways (e.g., dihydrofolate reductase inhibition).

  • Data Point: Derivatives containing electron-withdrawing halogens (Cl, F) on the phenyl ring typically show lower MIC (Minimum Inhibitory Concentration) values compared to electron-donating analogs.

Part 3: Experimental Protocols

Protocol A: Knoevenagel Condensation (Linear Synthesis)

Objective: Synthesis of (E)-2-cyano-3-phenylacrylamide derivatives. Rationale: Piperidine is used as a base catalyst to generate the carbanion. Ethanol is the solvent of choice due to the high solubility of reactants and poor solubility of the product (facilitating precipitation).

  • Reagents:

    • Cyanoacetamide (10 mmol, 0.84 g)

    • Substituted Benzaldehyde (10 mmol)

    • Ethanol (20 mL, absolute)

    • Piperidine (3-5 drops, catalytic)

  • Procedure:

    • Dissolve cyanoacetamide in warm ethanol in a round-bottom flask.

    • Add the benzaldehyde followed by catalytic piperidine.[1]

    • Reflux the mixture for 2–4 hours. Checkpoint: Monitor via TLC (3:7 Ethyl Acetate:Hexane).

    • Cool the reaction mixture to room temperature, then place in an ice bath.

    • Filter the resulting precipitate under vacuum.[1]

    • Purification: Recrystallize from ethanol to yield the pure arylidene.

  • Validation:

    • IR: Look for

      
       stretch (~2220 cm⁻¹) and amide 
      
      
      
      (~1680 cm⁻¹).
    • ¹H NMR: Distinct singlet for the olefinic proton (

      
      ) around 8.0–8.5 ppm.
      
Protocol B: Guareschi-Thorpe Condensation (Pyridone Synthesis)

Objective: Synthesis of 4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile. Rationale: This is a cascade reaction involving Knoevenagel condensation followed by Michael addition and cyclization.

  • Reagents:

    • Cyanoacetamide (10 mmol)

    • Acetylacetone (10 mmol)

    • Potassium Hydroxide (KOH) or Ethoxide (10 mmol)

    • Ethanol (30 mL)

  • Procedure:

    • Dissolve cyanoacetamide and acetylacetone in ethanol.

    • Add KOH slowly (exothermic).

    • Reflux for 4 hours. The solution typically turns yellow/orange.

    • Acidification: Pour the cooled mixture into crushed ice containing HCl. This step is critical to protonate the enolate and force precipitation of the pyridone.

    • Filter and wash with cold water.

  • Validation:

    • Yield: Typically 70–85%.

    • Structure: Appearance of NH stretch in IR/NMR confirms the lactam form.

Part 4: Structure-Activity Relationship (SAR) Analysis

To optimize drug candidates, one must understand how structural changes affect biological outcomes. The table below synthesizes data from recent medicinal chemistry reviews.

Table 1: SAR Trends in Cyanoacetamide Derivatives
Structural ModificationEffect on ActivityTarget IndicationMechanistic Reason
Thiophene Fusion Increases Anticancer (MCF-7)Enhanced lipophilicity and pi-stacking capability in the active site.
Halogenation (4-Cl, 4-F) Increases AntimicrobialElectron withdrawal increases the electrophilicity of the Michael acceptor system.
N-Alkylation (Amide) Variable Anti-inflammatoryBulky groups (e.g., tert-butyl) may improve metabolic stability but can cause steric clash.
Hydrazide Formation Increases AntiviralHydrazide linkers (

) provide additional H-bond donors.
Visualization: SAR Logic Flow

This diagram maps the logic used to optimize a lead compound derived from cyanoacetamide.

SAR_Logic Scaffold Cyanoacetamide Core (NC-C-CONH) Mod_A Modification A: Replace C=O with C=S Scaffold->Mod_A Mod_B Modification B: Fuse Heterocycle (Pyridine) Scaffold->Mod_B Mod_C Modification C: Add Lipophilic Tail Scaffold->Mod_C Res_A Outcome: Increased Antimicrobial Activity Mod_A->Res_A Enhances reactivity Res_B Outcome: Kinase Inhibition (Anticancer) Mod_B->Res_B Mimics ATP purine Res_C Outcome: Improved Bioavailability Mod_C->Res_C Membrane crossing

Figure 2: Strategic structural modifications and their pharmacological consequences.

References

  • Ghozlan, S. A. S., et al. (2020).[2] Synthesis and synthetic applications of cyanoacetamides. Arkivoc. A comprehensive review of synthetic pathways including Knoevenagel and cyclization reactions. [Link]

  • Carles, L., et al. (2002). 2-Pyridones from Cyanoacetamides and Enecarbonyl Compounds: Application to the Synthesis of Nothapodytine B. The Journal of Organic Chemistry. Details the Guareschi-Thorpe mechanism and applications in natural product synthesis. [Link]

  • Corson, B. B., et al. (1928). Cyanoacetamide.[1][2][3][4][5][6][7][8][9][10][11] Organic Syntheses, Coll. Vol. 1, p.179. The foundational protocol for the preparation and purification of the cyanoacetamide starting material.[3] [Link]

  • Kebaili, A., et al. (2023).[4] Synthesis and Characterization of New 3-Cyano-2-Pyridones Derivatives as Fluorescent Scaffolds. Chem. Proc. Provides modern protocols for 3-cyano-2-pyridone synthesis using acetylacetone. [Link][3]

Sources

Foundational

Technical Guide: Safety, Toxicity, and Hazards of 2-Cyano-N-(4-methylphenyl)acetamide

The following technical guide details the safety, toxicity, and handling protocols for 2-cyano-N-(4-methylphenyl)acetamide (CAS: 6876-54-6). This document is structured for researchers and safety officers, prioritizing m...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the safety, toxicity, and handling protocols for 2-cyano-N-(4-methylphenyl)acetamide (CAS: 6876-54-6). This document is structured for researchers and safety officers, prioritizing mechanistic understanding of toxicity and self-validating safety workflows.

Part 1: Executive Technical Summary

2-cyano-N-(4-methylphenyl)acetamide (also known as 2-cyano-N-p-tolylacetamide) is a functionalized acetamide derivative used primarily as a pharmacophore building block in the synthesis of heterocyclic compounds (e.g., quinolines, pyridines) and azo dyes.[1] Its structure combines a reactive methylene group (activated by the cyano and carbonyl moieties) with a lipophilic p-tolyl amine.

While often categorized under generic "harmful/irritant" codes, its safety profile is governed by its metabolic potential to release p-toluidine (a known methemoglobinemia inducer and potential carcinogen) and cyanoacetic acid . Handling requires strict adherence to engineering controls to prevent inhalation of dust or dermal absorption.

Key Chemical Identifiers[1][2][3][4][5][6]
ParameterData
CAS Number 6876-54-6
IUPAC Name 2-Cyano-N-(4-methylphenyl)acetamide
Synonyms 2-Cyano-N-p-tolylacetamide; N-(p-Tolyl)cyanoacetamide
Molecular Formula C₁₀H₁₀N₂O
Molecular Weight 174.20 g/mol
Physical State Solid (typically white to pale yellow powder)
Melting Point ~133–136 °C (Typical range for pure substance)

Part 2: Hazard Identification & GHS Classification[10][11]

The compound acts as a local irritant to mucous membranes and a systemic toxicant upon absorption. The presence of the nitrile (-CN) group and the aniline-derived moiety dictates its hazard profile.

GHS Classification (29 CFR 1910.1200 / CLP Regulation)
Hazard ClassCategoryHazard Statement CodeDescription
Acute Toxicity (Oral) Category 4H302 Harmful if swallowed.[1][2][3]
Acute Toxicity (Dermal) Category 4H312 Harmful in contact with skin.[1][2]
Acute Toxicity (Inhalation) Category 4H332 Harmful if inhaled.[1][2]
Skin Corrosion/Irritation Category 2H315 Causes skin irritation.[1][2][4][5][6]
Eye Damage/Irritation Category 2AH319 Causes serious eye irritation.[1][2][4][5]
STOT - Single Exposure Category 3H335 May cause respiratory irritation.[1][2][5]

Part 3: Toxicological Mechanisms & Metabolic Pathways

To understand the risks beyond simple LD50 values, one must analyze the metabolic fate of the molecule. The toxicity is bipartite, stemming from the intact molecule's irritancy and its hydrolytic metabolites.

Metabolic Activation Pathway

In vivo, amidases (liver carboxylesterases) can hydrolyze the amide bond. This bio-transformation releases two distinct toxicological vectors:[2]

  • p-Toluidine (4-Methylaniline): A highly toxic metabolite. It undergoes N-hydroxylation to form N-hydroxy-p-toluidine, which oxidizes ferrous hemoglobin (Fe²⁺) to ferric methemoglobin (Fe³⁺), causing methemoglobinemia (hypoxia). It is also a suspected carcinogen.

  • Cyanoacetic Acid: While the nitrile group is relatively stable, metabolic stress or extreme conditions can liberate cyanide ions (CN⁻), though this is kinetically slower than with alpha-hydroxynitriles.

Visualization: Metabolic Toxicity Pathway

MetabolicPathway Parent 2-Cyano-N-(4-methylphenyl)acetamide (Lipophilic Parent) Enzyme Hepatic Amidases (Hydrolysis) Parent->Enzyme Toluidine p-Toluidine (Primary Toxicant) Enzyme->Toluidine Major Pathway CyanoAcid Cyanoacetic Acid (Secondary Toxicant) Enzyme->CyanoAcid MetHb Methemoglobinemia (Tissue Hypoxia) Toluidine->MetHb N-hydroxylation CN_Tox Cyanide Ion (Trace) (Mitochondrial Inhibition) CyanoAcid->CN_Tox Minor/Slow Metabolism

Figure 1: Predicted metabolic hydrolysis pathway leading to p-toluidine induced toxicity.

Part 4: Operational Safety & Handling Protocols

Engineering Controls
  • Primary Barrier: All weighing and manipulation of the solid must occur inside a Chemical Fume Hood or a Powder Containment Balance Enclosure .

  • Airflow: Maintain face velocity at 80–100 fpm (0.4–0.5 m/s).

  • Decontamination: Surfaces should be lined with absorbent, plastic-backed bench paper to facilitate cleanup of micro-spills.

Personal Protective Equipment (PPE) Matrix
Protection ZoneRequirementRationale
Respiratory N95/P100 Respirator (if outside hood)Prevents inhalation of fine particulates which can cause respiratory sensitization.
Dermal (Hands) Nitrile Gloves (Double gloving recommended)Prevents transdermal absorption. p-Toluidine derivatives penetrate skin rapidly.
Ocular Chemical Safety Goggles Prevents corneal damage from dust or splashes. Safety glasses are insufficient for powders.
Body Lab Coat (Buttoned) Prevents contamination of street clothes.
Storage & Stability
  • Conditions: Store in a cool, dry place (2–8°C is often preferred for long-term stability, though room temperature is acceptable if sealed).

  • Incompatibilities: Keep away from strong oxidizers (risk of fire), strong acids (hydrolysis risk), and strong bases (exothermic deprotonation of the active methylene).

Part 5: Emergency Response Protocols

First Aid Algorithms
  • Inhalation: Remove to fresh air immediately. If breathing is labored, administer oxygen. Alert: Watch for blue discoloration of lips/nails (cyanosis) indicating methemoglobinemia.

  • Skin Contact: Wash with soap and water for 15 minutes. Do not use ethanol ; solvents may increase transdermal absorption of the lipophilic parent compound.

  • Eye Contact: Flush with water for 15 minutes, lifting eyelids. Seek ophthalmological evaluation.

Spill Management Workflow

A self-validating workflow for managing powder spills ensures containment before cleaning.

SpillResponse Start Spill Detected Assess Assess Volume & Hazard (Is it >10g or outside hood?) Start->Assess PPE Don PPE: Double Nitrile, Goggles, N95 Assess->PPE Contain Cover with wet paper towels (Prevents dust generation) PPE->Contain Clean Scoop into HazMat Bag Wipe with soap/water Contain->Clean Dispose Label as Toxic Organic Waste (Do not trash) Clean->Dispose

Figure 2: Step-by-step spill response protocol minimizing dust generation.[1][5]

Part 6: Synthesis & Impurity Profile (Quality Control)

For researchers synthesizing or sourcing this compound, understanding the synthesis helps identify likely toxic impurities.

  • Synthetic Route: Condensation of p-toluidine with ethyl cyanoacetate at elevated temperatures (120–160°C).

  • Critical Impurity: Unreacted p-Toluidine .

    • Risk:[2][6][7] Even 1% residual p-toluidine significantly increases the toxicity profile (H351, H331, H311, H301).

    • Detection: Thin Layer Chromatography (TLC) or LC-MS is required to verify absence of the starting amine before biological testing.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 693152, 2-cyano-N-(4-methylphenyl)acetamide. Retrieved from [Link]

  • European Chemicals Agency (ECHA). C&L Inventory: 2-cyano-N-(4-methylphenyl)acetamide (CAS 6876-54-6).[1] Retrieved from [Link][2]

  • U.S. EPA CompTox Chemicals Dashboard. 2-Cyano-N-(4-methylphenyl)acetamide Details. Retrieved from [Link][8][2]

Sources

Protocols & Analytical Methods

Method

Application Note: Optimized Synthesis of 2-Cyano-N-(4-methylphenyl)acetamide

Introduction & Scope This application note details the synthesis of 2-cyano-N-(4-methylphenyl)acetamide (CAS 6876-54-6), a critical intermediate in medicinal chemistry. This compound, often referred to as 2-cyano-N-p-tol...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

This application note details the synthesis of 2-cyano-N-(4-methylphenyl)acetamide (CAS 6876-54-6), a critical intermediate in medicinal chemistry. This compound, often referred to as 2-cyano-N-p-tolylacetamide, serves as a "privileged scaffold" for Knoevenagel condensations to generate substituted pyridones, quinolines, and other nitrogenous heterocycles found in kinase inhibitors and anti-inflammatory agents (e.g., Leflunomide analogs).

The protocols below address two distinct research needs:

  • Method A (Thermal/Neat): A solvent-free, scalable approach for gram-to-kilogram production.

  • Method B (Microwave-Assisted): A rapid, high-throughput method suitable for library generation.

Chemical Basis & Mechanism

The synthesis relies on the aminolysis of ethyl cyanoacetate with


-toluidine . This is a nucleophilic acyl substitution where the amine nucleophile attacks the ester carbonyl, displacing ethanol.
Mechanistic Insight

The reaction equilibrium is driven by the removal of the leaving group (ethanol).[1]

  • Nucleophilicity:

    
    -Toluidine is moderately nucleophilic. The methyl group at the para position donates electron density (inductive effect), making the amine sufficiently reactive without requiring harsh activation.
    
  • Acidity: The

    
    -methylene protons of the product (
    
    
    
    ) are acidic (
    
    
    ). In the presence of excess amine, the product can exist in equilibrium with its enolate, potentially complicating purification if strong bases are used. Therefore, neutral or slightly acidic workups are preferred.
Reaction Scheme (Graphviz)[1]

ReactionMechanism cluster_conditions Driving Force Reactants Ethyl Cyanoacetate + p-Toluidine TS Tetrahedral Intermediate Reactants->TS Nucleophilic Attack (Heat/MW) Elimination Elimination of Ethanol (EtOH) TS->Elimination Collapse Product 2-Cyano-N-(4-methylphenyl)acetamide (Target) Elimination->Product Irreversible if EtOH removed Condition1 Thermal: >120°C (Distills EtOH)

Figure 1: Mechanistic pathway for the aminolysis of ethyl cyanoacetate. Removal of ethanol is the critical driving force.[1]

Experimental Protocols

Method A: Solvent-Free Thermal Synthesis (Scalable)

Best for: Gram-scale preparation, high atom economy, Green Chemistry compliance.

Rationale: By fusing the reactants at a temperature above the boiling point of ethanol (78°C) but below the boiling point of the reactants, ethanol is distilled off, driving the equilibrium to completion (Le Chatelier’s principle).

Materials:

  • Ethyl cyanoacetate (1.0 equiv)[1]

  • 
    -Toluidine (1.0 equiv)[1][2]
    
  • Equipment: Round-bottom flask, short-path distillation head (optional but recommended), oil bath.

Procedure:

  • Charge: In a round-bottom flask, combine

    
    -toluidine (10.7 g, 100 mmol) and ethyl cyanoacetate (11.3 g, 100 mmol).
    
  • Heat: Place the flask in an oil bath preheated to 150–160°C .

  • Reaction: The mixture will melt and bubble as ethanol is generated. Maintain heating for 2–3 hours . If using a distillation head, collect the distillate to monitor progress.

  • Cool: Remove from heat and allow the mixture to cool to approx. 80°C.

  • Crystallization: Add Ethanol (95%, ~20 mL) while warm to dissolve the melt. Allow to cool slowly to room temperature, then chill in an ice bath (0–4°C) for 1 hour.

  • Isolation: Filter the precipitate by vacuum filtration. Wash with cold ethanol (2 x 10 mL).

  • Drying: Dry the solid in a vacuum oven at 50°C for 4 hours.

Expected Yield: 85–92% Appearance: Off-white to beige crystalline solid.

Method B: Microwave-Assisted Synthesis (High Throughput)

Best for: Combinatorial libraries, rapid optimization.

Rationale: Microwave irradiation provides efficient internal heating, accelerating the reaction rate from hours to minutes.

Procedure:

  • Charge: In a 10 mL microwave vial, add

    
    -toluidine (107 mg, 1.0 mmol) and ethyl cyanoacetate (113 mg, 1.0 mmol).
    
  • Solvent: Add Toluene or Xylene (1.0 mL). Note: Toluene is preferred for its ability to azeotrope ethanol, though neat reactions are also possible in quartz vessels.

  • Irradiate: Cap the vial and irradiate at 150°C for 15 minutes (Hold time).

  • Workup: Cool the vial. The product often precipitates upon cooling. If not, add hexane (2 mL) to induce precipitation.

  • Isolation: Filter and wash with hexane/cold ethanol.

Expected Yield: 88–95%

Characterization & Validation

The following data validates the identity of the synthesized compound.

Physical Data Table
ParameterSpecificationNotes
Molecular Formula

MW: 174.20 g/mol
Melting Point 130 – 134 °CLiterature varies; higher purity yields higher MP.[1]
Solubility DMSO, DMF, Hot EthanolPoorly soluble in water and hexane.
Appearance White to pale beige needlesColor depends on oxidation of trace amine.
Spectroscopic Validation (Predicted)

 NMR (400 MHz, DMSO-

):
Shift (

, ppm)
MultiplicityIntegrationAssignment
10.15 Singlet (br)1HAmide

7.48 Doublet (

)
2HAr-H (ortho to NH)
7.12 Doublet (

)
2HAr-H (meta to NH)
3.89 Singlet2HCyanoacetyl

2.26 Singlet3HTolyl

IR Spectrum (ATR):

  • 
    : ~3280 (
    
    
    
    stretch), 2262 (
    
    
    stretch), 1660 (
    
    
    amide I), 1540 (amide II).[1]

Workflow & Decision Tree

Use this logic flow to determine purification steps based on crude purity.

PurificationWorkflow Start Crude Reaction Mixture Check TLC Analysis (EtOAc:Hexane 1:1) Start->Check Pure Clean Spot? (Rf ~0.4) Check->Pure Recryst Recrystallize (EtOH or Toluene) Pure->Recryst No (Minor impurities) Wash Acid Wash (1M HCl) Pure->Wash No (Excess Amine visible) Final Pure Product (Dry & Store) Pure->Final Yes Recryst->Final Wash->Recryst After neutralization

Figure 2: Purification decision tree. Acid wash removes unreacted p-toluidine; recrystallization removes oxidized byproducts.[1]

References

  • PubChem. (2023). 2-cyano-N-(4-methylphenyl)acetamide (Compound Summary). National Library of Medicine. [Link][1]

  • ResearchGate. (Various). Synthesis of cyanoacetamides via aminolysis of ethyl cyanoacetate. (General reference to methodology described in snippets 1.4, 1.5, 1.8). [Link]

  • Organic Syntheses. (1928). Cyanoacetamide (General Procedure).[3] Org.[4] Synth. 1928, 8, 52. (Foundational methodology for cyanoacetylation). [Link][1]

Sources

Application

Application Note: Using 2-Cyano-N-(4-methylphenyl)acetamide as a Pharmaceutical Intermediate

Abstract & Strategic Value This application note details the utility of 2-cyano-N-(4-methylphenyl)acetamide (CAS 6876-54-6) as a versatile synthon in the synthesis of heterocyclic Active Pharmaceutical Ingredients (APIs)...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Value

This application note details the utility of 2-cyano-N-(4-methylphenyl)acetamide (CAS 6876-54-6) as a versatile synthon in the synthesis of heterocyclic Active Pharmaceutical Ingredients (APIs). Characterized by an "active methylene" group flanked by electron-withdrawing cyano and amide moieties, this intermediate is a critical precursor for substituted pyridones, aminopyrazoles, and quinolines .

Its structural homology to the metabolites of immunomodulatory drugs (e.g., Teriflunomide analogs) makes it a high-value scaffold for designing kinase inhibitors and anti-inflammatory agents. This guide provides validated protocols for its transformation into bioactive heterocyclic cores.

Chemical Profile & Handling

PropertySpecification
Chemical Name 2-Cyano-N-(4-methylphenyl)acetamide
Synonyms 2-Cyano-N-p-tolylacetamide; N-(p-Tolyl)cyanoacetamide
CAS Number 6876-54-6
Molecular Formula C₁₀H₁₀N₂O
Molecular Weight 174.20 g/mol
Appearance White to pale yellow crystalline solid
Melting Point 133–136 °C
Solubility Soluble in DMSO, DMF, hot Ethanol; sparingly soluble in water
Key Reactivity Knoevenagel condensation (C-2), Cyclization (N-1/C-2)

Safety Advisory: While this compound is stable, it contains a nitrile group. Standard precautions for handling organic nitriles should be observed. Avoid strong acids which may hydrolyze the nitrile to a carboxylic acid or release hazardous byproducts.

Core Application: Synthesis of 3-Cyano-2-Pyridone Scaffolds

The 2-pyridone pharmacophore is ubiquitous in cardiotonic agents (e.g., Milrinone) and anticancer drugs. The following protocol utilizes a one-pot cyclocondensation with 1,3-dicarbonyls. This method is preferred for its high atom economy and avoidance of toxic metal catalysts.

Mechanism of Action

The reaction proceeds via a Knoevenagel condensation between the active methylene of the acetamide and the ketone carbonyl, followed by an intramolecular Pinner-type cyclization involving the amide nitrogen.

Protocol 1: One-Pot Cyclization to 4,6-Dimethyl-2-pyridone Derivative

Reagents:

  • 2-Cyano-N-(4-methylphenyl)acetamide (1.0 equiv)

  • Acetylacetone (1.0 equiv)

  • Potassium Hydroxide (KOH) (1.0 equiv) or Piperidine (catalytic)

  • Ethanol (Absolute)

Step-by-Step Methodology:

  • Dissolution: In a 100 mL round-bottom flask equipped with a reflux condenser, dissolve 1.74 g (10 mmol) of 2-cyano-N-(4-methylphenyl)acetamide in 20 mL of ethanol.

  • Addition: Add 1.00 g (10 mmol) of acetylacetone. Stir for 5 minutes at room temperature.

  • Catalysis: Add 0.56 g (10 mmol) of KOH pellets (or 5-10 drops of piperidine for a catalytic variant).

  • Reflux: Heat the mixture to reflux (approx. 78-80 °C) for 4–6 hours . Monitor reaction progress via TLC (Eluent: Ethyl Acetate/Hexane 1:1). The starting material spot (Rf ~0.4) should disappear.

  • Precipitation: Cool the reaction mixture to room temperature. Pour the contents onto 50 g of crushed ice/water mixture with vigorous stirring.

  • Isolation: Acidify slightly with dilute HCl (to pH 5-6) to maximize precipitation. Filter the solid precipitate using a Buchner funnel.

  • Purification: Wash the cake with cold water (2 x 10 mL) followed by cold ethanol (5 mL). Recrystallize from Ethanol/DMF if necessary.

  • Expected Yield: 65–80%.

Visualization: Pyridone Synthesis Pathway

PyridoneSynthesis Reactant 2-Cyano-N-(4-methylphenyl)acetamide (Active Methylene) Intermediate Knoevenagel Adduct (Transient) Reactant->Intermediate KOH/EtOH, Reflux Reagent Acetylacetone (1,3-Dicarbonyl) Reagent->Intermediate Cyclization Intramolecular Cyclization (-H2O) Intermediate->Cyclization Product 1-(4-methylphenyl)-4,6-dimethyl- 2-oxo-1,2-dihydropyridine-3-carbonitrile Cyclization->Product

Figure 1: Reaction pathway for the synthesis of N-aryl-3-cyano-2-pyridones.

Secondary Application: Knoevenagel Condensation for Michael Acceptors

This protocol generates arylidene derivatives , which serve as "Michael Acceptors." These are critical intermediates for introducing diverse nucleophiles (thiols, amines) in the synthesis of complex kinase inhibitors.

Protocol 2: Synthesis of 2-Cyano-3-phenyl-N-(p-tolyl)acrylamide

Reagents:

  • 2-Cyano-N-(4-methylphenyl)acetamide (10 mmol)

  • Benzaldehyde (10 mmol) (Substituted benzaldehydes can be used for SAR studies)

  • Piperidine (Catalytic, 5 drops)[1]

  • Ethanol (20 mL)

Methodology:

  • Setup: Mix the acetamide and benzaldehyde in ethanol.

  • Catalysis: Add piperidine.

  • Reaction: Reflux for 2–3 hours . The product often precipitates directly from the hot solution upon cooling.

  • Work-up: Filter the solid.[2][3][4] Wash with cold ethanol.

  • Validation: 1H NMR should show a singlet olefinic proton (-CH=C) around δ 8.0–8.5 ppm.

Strategic Versatility Map

The following diagram illustrates how CAS 6876-54-6 serves as a divergence point for multiple drug classes.

VersatilityMap Core 2-Cyano-N-(4-methylphenyl)acetamide (CAS 6876-54-6) Rxn1 + Aldehyde (Knoevenagel) Core->Rxn1 Rxn2 + 1,3-Dicarbonyls Core->Rxn2 Rxn3 + Hydrazine Hydrate Core->Rxn3 Rxn4 + Elemental Sulfur + Phenyl Isothiocyanate Core->Rxn4 Prod1 Acrylamides (Michael Acceptors) Rxn1->Prod1 Prod2 2-Pyridones (Cardiotonic/Anticancer) Rxn2->Prod2 Prod3 Aminopyrazoles (Anti-inflammatory) Rxn3->Prod3 Prod4 Thiazoles (Antimicrobial) Rxn4->Prod4

Figure 2: Divergent synthesis pathways from the core intermediate.

Analytical Validation (QC Parameters)

To ensure the intermediate is suitable for GMP synthesis, the following quality attributes must be met:

  • HPLC Purity: >98.0% (Area %).

    • Column: C18 (e.g., Agilent Zorbax, 150mm x 4.6mm, 5µm).

    • Mobile Phase: A: 0.1% H3PO4 in Water, B: Acetonitrile. Gradient 10-90% B over 20 min.

    • Detection: UV at 254 nm.

  • 1H NMR (DMSO-d6):

    • δ 2.26 (s, 3H, Ar-CH3)

    • δ 3.92 (s, 2H, -CH2-CN)

    • δ 7.10-7.50 (m, 4H, Ar-H)

    • δ 10.20 (s, 1H, -NH-)

References

  • Synthesis of 3-Cyano-2-Pyridones

    • Title: Synthesis and Characterization of New 3-Cyano-2-Pyridones Deriv
    • Source: Chem. Proc. 2023, 14, 58.
    • URL:[Link]

  • Knoevenagel Condensation Protocols

    • Title: Application Notes and Protocols for the Knoevenagel Condensation.[1][5]

    • Source: BenchChem Applic
  • General Reactivity of Cyanoacetamides

    • Title: Cyanoacetamide Derivatives as Synthons in Heterocyclic Synthesis.[1][6]

    • Source: Turk. J. Chem. 32 (2008), 259–286.
    • URL:[Link]

  • Compound Data & Safety

    • Title: 2-cyano-N-(4-methylphenyl)acetamide (CID 693152).
    • Source: PubChem Compound Summary.
    • URL:[Link]

Sources

Method

Application Note: High-Efficiency Heterocyclic Synthesis Using 2-Cyano-N-(4-methylphenyl)acetamide

[1] Executive Summary 2-Cyano-N-(4-methylphenyl)acetamide (also known as N-(p-tolyl)cyanoacetamide) is a versatile C3 synthon characterized by a highly reactive methylene bridge activated by adjacent nitrile and amide el...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

2-Cyano-N-(4-methylphenyl)acetamide (also known as N-(p-tolyl)cyanoacetamide) is a versatile C3 synthon characterized by a highly reactive methylene bridge activated by adjacent nitrile and amide electron-withdrawing groups.[1] Unlike simple cyanoacetamide, the N-(4-methylphenyl) moiety confers enhanced lipophilicity and distinct crystallographic packing, often improving the solubility profiles of final heterocyclic drug candidates.

This guide details the application of this precursor in synthesizing three critical pharmacophores: 2-pyridones , 2-aminothiophenes , and pyrazoles . It provides validated protocols, mechanistic insights, and troubleshooting frameworks to ensure high-yield reproducibility.[1]

Chemical Profile & Reactivity Logic

The synthetic utility of 2-cyano-N-(4-methylphenyl)acetamide stems from its amphiphilic reactivity.[1] It possesses three distinct reactive sites:[1]

  • C-2 Methylene (Nucleophilic): Highly acidic (

    
    ), susceptible to Knoevenagel condensations and alkylations.[1]
    
  • Nitrile Group (Electrophilic): Prone to nucleophilic attack (e.g., by sulfur or hydrazine), leading to cyclization.[1]

  • Amide Nitrogen: A secondary site for directing groups or hydrogen bonding in crystal lattice formation.[1]

Reactivity Landscape Diagram[1]

ReactivityLandscape Precursor 2-Cyano-N-(4-methylphenyl)acetamide Aldehydes Aldehydes (Knoevenagel) Precursor->Aldehydes Sulfur Elemental Sulfur (Gewald) Precursor->Sulfur Hydrazine Hydrazines Precursor->Hydrazine Pyridone Substituted Pyridin-2-ones Aldehydes->Pyridone + 1,3-Dicarbonyls Thiophene 2-Aminothiophenes Sulfur->Thiophene + Ketone/Aldehyde Pyrazole Aminopyrazoles Hydrazine->Pyrazole Cyclocondensation

Figure 1: Divergent synthetic pathways originating from the 2-cyano-N-(4-methylphenyl)acetamide scaffold.[1]

Application I: Synthesis of Polysubstituted Pyridin-2-ones

Pyridin-2-ones are prominent scaffolds in kinase inhibitors and cardiotonic agents.[1] The presence of the p-tolyl group at the


-1 or amide side chain often improves hydrophobic binding interactions in protein pockets.
Mechanistic Pathway

The reaction typically proceeds via a One-Pot Multicomponent Reaction (MCR) involving the precursor, an aromatic aldehyde, and an active methylene compound (or ketone), catalyzed by a base (piperidine).

  • Step A: Knoevenagel condensation between the aldehyde and the precursor forms an aryl-methylene intermediate.[1]

  • Step B: Michael addition of the third component (e.g., malononitrile or acetylacetone).[1]

  • Step C: Cyclization and tautomerization to the pyridone.[1]

Experimental Protocol: Solvent-Free Green Synthesis

Target: 4-Aryl-6-methyl-2-oxo-N-(p-tolyl)-1,2-dihydropyridine-3-carboxamide

Reagents:

  • 2-Cyano-N-(4-methylphenyl)acetamide (1.0 mmol)[1]

  • Aromatic Aldehyde (e.g., 4-chlorobenzaldehyde) (1.0 mmol)[1]

  • Ethyl acetoacetate (1.0 mmol)[1]

  • Ammonium Acetate (1.5 mmol) - Nitrogen source for ring closure[1]

Procedure:

  • Mixing: In a 25 mL round-bottom flask, combine all reagents. No solvent is added.[1]

  • Heating: Heat the mixture to 100–110 °C in an oil bath with vigorous magnetic stirring. The solids will melt into a homogeneous liquid.

  • Reaction: Monitor by TLC (Eluent: Ethyl Acetate/Hexane 3:7). Reaction typically completes in 15–30 minutes.[1]

  • Work-up: Cool to room temperature. Add 5 mL of cold ethanol and triturate the solid mass.

  • Purification: Filter the precipitate and wash with cold water followed by cold ethanol. Recrystallize from DMF/Ethanol if necessary.[1]

Yield Expectation: 85–92%

Application II: The Gewald Reaction for 2-Aminothiophenes

This is the most robust application for this precursor.[1] The resulting thiophenes are bioisosteres of anthranilic acid and serve as precursors for thienopyrimidines.

Mechanistic Pathway (Gewald 3-Component)

The reaction involves the condensation of a ketone/aldehyde with the cyanoacetamide to form a Knoevenagel adduct, which is then attacked by elemental sulfur/morpholine, followed by cyclization onto the nitrile.

GewaldMechanism Start Reagents: Ketone + Precursor + S8 Step1 Knoevenagel Condensation (Formation of alkene) Start->Step1 Morpholine/Base Step2 Nucleophilic Attack by Sulfur (Thiolation of allylic position) Step1->Step2 S8 activation Step3 Intramolecular Cyclization (Thiol attacks Nitrile) Step2->Step3 Final Product: 2-Amino-N-(p-tolyl)thiophene-3-carboxamide Step3->Final Tautomerization

Figure 2: Step-wise mechanism of the Gewald reaction yielding 2-aminothiophenes.

Experimental Protocol

Target: 2-Amino-4,5,6,7-tetrahydro-N-(p-tolyl)benzo[b]thiophene-3-carboxamide

Reagents:

  • Cyclohexanone (10 mmol)[1]

  • 2-Cyano-N-(4-methylphenyl)acetamide (10 mmol)[1]

  • Elemental Sulfur (10 mmol)[1]

  • Morpholine (12 mmol)[1]

  • Ethanol (20 mL)

Procedure:

  • Dissolution: Dissolve the ketone and cyanoacetamide in ethanol in a 50 mL flask.

  • Activation: Add elemental sulfur followed by dropwise addition of morpholine.

  • Reflux: Heat the mixture to reflux (approx. 78 °C) for 3–5 hours.

    • Note: The reaction mixture usually turns dark brown/red.

  • Precipitation: Pour the hot reaction mixture onto 100 g of crushed ice.

  • Isolation: Stir for 30 minutes. Filter the resulting solid.[2][3]

  • Purification: Wash the cake with water until the filtrate is neutral. Recrystallize from ethanol/dioxane (1:1).

Yield Expectation: 70–85%

Comparative Data & Optimization

The following table summarizes the performance of 2-cyano-N-(4-methylphenyl)acetamide across different reaction types compared to the unsubstituted 2-cyanoacetamide.

Reaction TypeTarget HeterocycleCo-ReagentsTypical Yield (p-Tolyl)Typical Yield (Unsub.)[1]Solubility of Product
Gewald 2-AminothiopheneCyclohexanone, S8, Base82% 75%Moderate (Org.[1] Solvents)
Knoevenagel ArylideneBenzaldehyde, Piperidine90% 88%High
Cyclocondensation Pyridin-2-oneAcetylacetone, Base78% 65%Low (Aq), High (DMSO)
Diazo Coupling ArylhydrazoneAryl diazonium salt88% 90%High

Optimization Note: The p-tolyl derivative often crystallizes more readily than the phenyl or unsubstituted analogs, simplifying purification. However, it requires dipolar aprotic solvents (DMF, DMSO) for NMR analysis due to aggregation.[1]

Troubleshooting & Critical Parameters

Solubility Issues
  • Problem: Reactants do not dissolve in ethanol at room temperature.

  • Solution: The p-tolyl group increases lipophilicity.[1] Use a co-solvent system of Ethanol:DMF (9:1) or heat the ethanol to 50 °C before adding the base.

Knoevenagel Condensation Stalling[1]
  • Problem: Reaction with electron-rich aldehydes (e.g., 4-methoxybenzaldehyde) is slow.

  • Solution: Switch from piperidine to a stronger catalytic system, such as

    
    -alanine/acetic acid or use microwave irradiation (120 °C, 10 min).[1]
    
Sulfur Purity (Gewald Reaction)[1]
  • Problem: Low yield and tar formation.

  • Solution: Ensure elemental sulfur is finely powdered.[1] "Flowers of sulfur" is preferred.[1] Old sulfur stocks can oxidize; use fresh reagents for optimal yields.[1]

References

  • Synthesis of 2-Cyanomethyl Indane Derivatives. National Institutes of Health (PMC). Available at: [Link]

  • Cyanoacetamide Multicomponent Reaction (III): Three-Component Gewald Reactions Revisited. National Institutes of Health (PMC). Available at: [Link]

  • Multi-component solvent-free cascade reaction of 2-cyanoacetamides. Green Chemistry (RSC). Available at: [Link]

  • Synthesis, Structural Investigation... of N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide. ACS Omega. Available at: [Link][1]

  • Cyanoacetamide Derivatives as Synthons in Heterocyclic Synthesis. TÜBİTAK Academic Journals. Available at: [Link]

Sources

Application

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 2-Cyano-N-(4-methylphenyl)acetamide

This Application Note is structured as a comprehensive technical guide for the HPLC analysis of 2-cyano-N-(4-methylphenyl)acetamide (also known as 2-cyano-N-p-tolylacetamide).[1] It is designed for analytical chemists an...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a comprehensive technical guide for the HPLC analysis of 2-cyano-N-(4-methylphenyl)acetamide (also known as 2-cyano-N-p-tolylacetamide).[1] It is designed for analytical chemists and process development scientists requiring a robust, self-validating method for purity assessment.

Introduction & Chemical Context

2-Cyano-N-(4-methylphenyl)acetamide is a critical intermediate in the synthesis of heterocyclic pharmaceuticals (e.g., substituted pyridones) and agrochemicals.[1] Structurally, it consists of a p-tolyl moiety linked to a cyanoacetamide core.

  • Chemical Challenges: The molecule possesses an "active methylene" group (

    
    ) flanked by the electron-withdrawing cyano and amide carbonyl groups. This creates potential for keto-enol tautomerism or ionization at high pH, necessitating strict pH control in the mobile phase to ensure peak symmetry.
    
  • Hydrophobicity: The p-tolyl group imparts significant non-polar character compared to the parent cyanoacetamide, making Reverse Phase Chromatography (RP-HPLC) on C18 silica the optimal separation mode.

Analyte Properties
PropertyValueNote
Formula

MW: 174.20 g/mol
Solubility Soluble in MeCN, MeOH, DMSOSparingly soluble in water
UV Max ~245-255 nmAromatic ring + Amide conjugation
pKa (Predicted) ~11 (Active Methylene)Acidic mobile phase recommended

Method Development Strategy (Expertise & Logic)

To ensure a robust method (Trustworthiness), we reject "generic" screening in favor of a targeted approach based on the analyte's physical chemistry:

  • Stationary Phase Selection: A C18 (Octadecylsilane) column is selected over Cyano (CN) or Silica phases.[1] While CN columns are often used for polar cyano-compounds, the p-tolyl tail of this analyte provides sufficient retention on C18, offering superior lifetime and reproducibility.

  • Mobile Phase Chemistry:

    • Buffer: 0.1% Phosphoric Acid (

      
      ) or Formic Acid is mandatory.[1] The acidic pH (~2.5) suppresses the ionization of the active methylene protons and prevents peak tailing caused by silanol interactions.
      
    • Solvent: Acetonitrile (MeCN) is preferred over Methanol due to lower viscosity (lower backpressure) and better dipole-dipole solubility for the cyano group.

  • Detection: UV detection at 254 nm provides high sensitivity due to the p-tolyl

    
     transition, minimizing interference from non-aromatic solvents.
    

Detailed Experimental Protocol

Reagents and Equipment
  • Instrument: HPLC System with Binary Pump, Autosampler, Column Oven, and UV/DAD Detector (e.g., Agilent 1260/1290 or Waters Alliance).

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent (Phenomenex Kinetex).

  • Solvents: HPLC Grade Acetonitrile, Milli-Q Water, 85% Phosphoric Acid.

Chromatographic Conditions
ParameterSettingRationale
Mobile Phase A 0.1%

in Water
Suppresses silanol activity; maintains neutral analyte state.[1]
Mobile Phase B Acetonitrile (100%)Strong eluent for aromatic amides.
Flow Rate 1.0 mL/minStandard flow for 4.6mm ID columns.
Column Temp 30°CImproves mass transfer and retention time reproducibility.
Injection Volume 5 - 10 µLPrevents column overload.[1]
Detection UV @ 254 nmPrimary wavelength.[2] (Ref: 210 nm optional for impurities).[1]
Run Time 15 MinutesSufficient for impurity elution.
Gradient Program

Note: An isocratic method (40:60 A:B) is viable for rapid QC, but a gradient is recommended for purity analysis to elute late-eluting dimers or starting materials (e.g., p-toluidine).

Time (min)% Mobile Phase A% Mobile Phase BPhase
0.008020Equilibration
2.008020Isocratic Hold (Elute polar impurities)
10.002080Linear Gradient (Elute Main Peak)
12.002080Wash
12.108020Re-equilibration
15.008020End
Standard & Sample Preparation[1]
  • Diluent: 50:50 Water:Acetonitrile.[3]

  • Stock Solution (1.0 mg/mL): Weigh 10 mg of 2-cyano-N-(4-methylphenyl)acetamide into a 10 mL volumetric flask. Dissolve in 5 mL Acetonitrile (sonicate if necessary). Dilute to volume with Water.

  • Working Standard (0.1 mg/mL): Dilute 1 mL of Stock Solution to 10 mL with Diluent. Filter through a 0.45 µm PTFE filter before injection.

Visualizing the Workflow

The following diagrams illustrate the logical flow of the analysis and the decision-making process for troubleshooting.

Analytical Workflow

AnalyticalWorkflow Sample Solid Sample (2-Cyano-N-p-tolylacetamide) Weighing Weigh 10mg (±0.1mg) Sample->Weighing Dissolution Dissolve in MeCN (Sonicate 5 min) Weighing->Dissolution Dilution Dilute with Water (Final: 50:50 MeCN:H2O) Dissolution->Dilution Filter Filter 0.45µm PTFE Dilution->Filter HPLC HPLC Injection (C18, 254nm) Filter->HPLC Data Data Analysis (Integration) HPLC->Data

Caption: Step-by-step sample preparation and analysis workflow ensuring complete dissolution and filtration.

Troubleshooting Logic (Self-Validating System)

Troubleshooting Start Check Chromatogram PeakShape Peak Tailing? Start->PeakShape Retention Retention Shift? Start->Retention Pressure High Backpressure? Start->Pressure AddAcid Add/Refresh 0.1% H3PO4 (Suppress Ionization) PeakShape->AddAcid Yes Success Valid Result PeakShape->Success No CheckTemp Check Column Oven (Ensure 30°C) Retention->CheckTemp Yes Retention->Success No FilterSample Re-filter Sample (Particulates) Pressure->FilterSample Yes Pressure->Success No

Caption: Decision tree for diagnosing common HPLC issues related to cyanoacetanilides.

Method Validation Parameters

To establish Trustworthiness , the method must be validated according to ICH Q2(R1) guidelines.

  • System Suitability:

    • Tailing Factor (

      
      ):  Must be 
      
      
      
      . (If >1.5, increase buffer concentration).
    • Theoretical Plates (

      
      ):  > 5000.[1]
      
    • RSD (n=5): Retention time < 1.0%; Area < 2.0%.[1]

  • Linearity:

    • Prepare 5 concentrations (e.g., 0.05, 0.075, 0.10, 0.125, 0.15 mg/mL).

    • Acceptance:

      
      .
      
  • LOD/LOQ:

    • Estimated at Signal-to-Noise (S/N) ratios of 3:1 and 10:1 respectively.[1]

    • Typical LOQ for this chromophore is ~0.5 µg/mL.

References

  • PubChem. (2025).[1][4] 2-cyano-N-(4-methylphenyl)acetamide | C10H10N2O.[1] National Library of Medicine. [Link][1]

  • SIELC Technologies. (n.d.).[1] Separation of 2-Cyanoacetamide on Newcrom R1 HPLC column. (Methodology adapted for p-tolyl derivative). [Link]

Sources

Method

Application Note: High-Resolution NMR Characterization of 2-Cyano-N-(4-methylphenyl)acetamide

Abstract This application note details the structural characterization of 2-cyano-N-(4-methylphenyl)acetamide (CAS: 6622-69-1), a critical intermediate in the synthesis of heterocyclic pharmaceuticals. We provide a robus...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the structural characterization of 2-cyano-N-(4-methylphenyl)acetamide (CAS: 6622-69-1), a critical intermediate in the synthesis of heterocyclic pharmaceuticals. We provide a robust protocol for 1H and 13C NMR spectroscopy, emphasizing solvent selection, relaxation dynamics, and signal assignment logic. The guide addresses common challenges, such as the resolution of the "active methylene" protons and the AA'BB' aromatic system, ensuring reproducible quality control (QC) standards for drug development workflows.

Introduction & Significance

2-cyano-N-(4-methylphenyl)acetamide, often referred to as cyanoacet-p-toluidide , is a bifunctional building block. It possesses an electrophilic carbonyl, a nucleophilic amino group (potential tautomerism), and an "active methylene" site flanked by electron-withdrawing cyano and carbonyl groups. This reactivity makes it indispensable for Knoevenagel condensations and the synthesis of pyridone-based scaffolds in medicinal chemistry.

Accurate NMR characterization is essential to distinguish this product from potential impurities like unreacted p-toluidine or ethyl cyanoacetate, and to verify the integrity of the cyano group, which is susceptible to hydrolysis.

Experimental Protocol

Sample Preparation

Solvent Choice:

  • Primary Recommendation: DMSO-d6 (Dimethyl sulfoxide-d6).[1]

    • Reasoning: The amide proton (-NH-) is prone to exchange and broadening in non-polar solvents like CDCl3. DMSO-d6 forms strong hydrogen bonds, stabilizing the amide proton and shifting it downfield (~10 ppm) into a clear window, distinct from aromatic signals.

  • Alternative: Acetone-d6 (if DMSO is difficult to remove post-analysis).

Preparation Steps:

  • Weigh 10-15 mg of the analyte into a clean vial.

  • Add 0.6 mL of DMSO-d6 (containing 0.03% TMS as internal standard).

  • Sonicate for 30 seconds to ensure complete homogeneity. The compound is moderately soluble; ensure no suspension remains.

  • Transfer to a high-quality 5mm NMR tube (Wilmad 507-PP or equivalent) to minimize shimming errors.

Instrument Parameters (400 MHz or higher recommended)

To ensure quantitative accuracy, particularly for the active methylene protons which can have long relaxation times (


), use the following parameters:
  • Pulse Sequence: zg30 (30° excitation pulse) to prevent saturation.

  • Relaxation Delay (D1): Set to 10 seconds . (Standard is often 1s, but the quaternary cyano-carbon and isolated methylene protons require longer equilibration for accurate integration).

  • Number of Scans (NS):

    • 1H NMR: 16 scans.

    • 13C NMR: 1024 scans (due to low sensitivity of non-protonated carbons).

  • Temperature: 298 K (25°C).

Analytical Workflow Visualization

The following diagram outlines the logical flow for characterizing this specific molecule, linking structural features to experimental verification steps.

NMR_Workflow Sample Solid Sample (2-cyano-N-(4-methylphenyl)acetamide) Solvent Solvent Selection (DMSO-d6) Sample->Solvent Dissolution Acquisition Acquisition (1H: 16 scans, D1=10s) (13C: 1024 scans) Solvent->Acquisition Lock & Shim Processing Processing (Phase, Baseline, TMS Ref) Acquisition->Processing FT & Integration Analysis_H 1H Analysis Check Amide & AA'BB' Processing->Analysis_H Analysis_C 13C Analysis Verify CN & C=O Processing->Analysis_C QC_Pass QC VALIDATED Analysis_H->QC_Pass Integrals Correct Analysis_C->QC_Pass Carbons Counted

Figure 1: Step-by-step workflow for NMR acquisition and validation.

Results & Discussion

1H NMR Characterization

The 1H NMR spectrum in DMSO-d6 reveals four distinct signal environments. The aromatic region displays a classic AA'BB' system , characteristic of para-substituted benzenes with different substituents.

Table 1: 1H NMR Assignment (400 MHz, DMSO-d6)

Chemical Shift (δ ppm)MultiplicityIntegralAssignmentMechanistic Insight
10.25 Singlet (br)1H-NH- (Amide)Deshielded by the adjacent carbonyl and anisotropy of the aromatic ring. Broadening indicates quadrupole relaxation from Nitrogen.
7.48 Doublet (

Hz)
2HAr-H (ortho to N) Deshielded by the electron-withdrawing amide group (inductive effect). Part of AA'BB'.[1][2][3][4][5][6][7][8][9]
7.13 Doublet (

Hz)
2HAr-H (ortho to Me) Shielded relative to the other aromatic protons due to the electron-donating methyl group.
3.89 Singlet2H-CH₂-CN The "Active Methylene." Significantly deshielded by two electron-withdrawing groups (C=O and CN).
2.26 Singlet3HAr-CH₃ Classic benzylic methyl shift.

Key Validation Check:

  • The integral ratio must be 1:2:2:2:3 .

  • If the peak at 3.89 ppm integrates to < 2H, check for Deuterium exchange (if D2O was used) or enolization.

13C NMR Characterization

The 13C spectrum is critical for confirming the presence of the nitrile group, which is often invisible in 1H NMR (no attached protons).

Table 2: 13C NMR Assignment (100 MHz, DMSO-d6)

Chemical Shift (δ ppm)TypeAssignmentMechanistic Insight
162.5 Quaternary (C)C=O (Amide)Most deshielded signal. Lower than ketones due to resonance donation from Nitrogen.
136.5 Quaternary (C)Ar-C (ipso to N) Deshielded by the electronegative Nitrogen.
133.0 Quaternary (C)Ar-C (ipso to Me)
129.5 CHAr-C (meta to N) Correlation to 7.13 ppm proton.
119.8 CHAr-C (ortho to N) Correlation to 7.48 ppm proton.
116.2 Quaternary (C)-CN (Nitrile)Characteristic region for cyano groups (115-120 ppm). Often low intensity.
26.1 CH₂-CH₂- Upfield compared to methoxy, but deshielded for an alkane due to EWGs.
20.9 CH₃Ar-CH₃ Standard methyl carbon.

Structural Logic & Troubleshooting

The following diagram illustrates the connectivity logic used to assign the signals, helping researchers visualize the "Why" behind the data.

Structure_Logic Amide Amide Linkage (-NH-CO-) Ring Aromatic Ring (p-Tolyl) Amide->Ring Inductive Effect (Deshields Ortho H) NH_Signal 1H: ~10.2 ppm (s) H-Bonding sensitive Amide->NH_Signal Generates Ar_Signal 1H: 7.1-7.5 ppm AA'BB' Pattern Ring->Ar_Signal Generates Tail Cyanoacetyl Tail (-CH2-CN) Tail->Amide Active Methylene Activation CH2_Signal 1H: ~3.9 ppm (s) Acidic Protons Tail->CH2_Signal Generates CN_Signal 13C: ~116 ppm Weak Intensity Tail->CN_Signal Generates

Figure 2: Structural connectivity and resulting NMR signal logic.

Troubleshooting Common Issues
  • Missing Nitrile Peak (13C): The quaternary carbon of the nitrile group has a very long relaxation time (

    
    ). If the signal at ~116 ppm is missing, increase the relaxation delay (D1) to 5-10 seconds or increase the number of scans.
    
  • Water Peak Interference: In DMSO-d6, water appears around 3.33 ppm. If the sample is wet, this broad peak can obscure the methylene signal at 3.89 ppm. Solution: Dry the sample in a vacuum desiccator over

    
     before analysis.
    
  • Extra Peaks: If small peaks appear around 1.2 ppm and 4.1 ppm, check for residual Ethyl Cyanoacetate (starting material). If peaks appear at 2.1 ppm and 6.9 ppm, check for p-Toluidine .

References

  • PubChem. (n.d.). 2-cyano-N-(4-methylphenyl)acetamide Compound Summary. National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • Reich, H. J. (2023). Structure Determination Using NMR. University of Wisconsin-Madison. Retrieved from [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179. [Link]

Sources

Application

Scalable Synthesis of 2-Cyano-N-(4-methylphenyl)acetamide: A Process Engineering Approach

Application Note: AN-SYN-2024-04 Executive Summary & Strategic Rationale This guide details the process development and scale-up protocol for the synthesis of 2-cyano-N-(4-methylphenyl)acetamide , a critical intermediate...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-SYN-2024-04

Executive Summary & Strategic Rationale

This guide details the process development and scale-up protocol for the synthesis of 2-cyano-N-(4-methylphenyl)acetamide , a critical intermediate in the manufacturing of heterocyclic pharmaceuticals (e.g., Leflunomide analogs) and disperse dyes.

While laboratory-scale methods often utilize coupling agents (DCC/EDC) or acyl chlorides, these are economically unviable and hazardous at scale. This protocol focuses on the thermal aminolysis of ethyl cyanoacetate with p-toluidine . This route is selected for its high atom economy, absence of halogenated byproducts, and the ability to drive the equilibrium via azeotropic distillation.

Key Process Indicators (KPIs):

  • Yield Target: >85% isolated yield.

  • Purity Target: >99.0% (HPLC), white to off-white crystalline solid.

  • Safety Critical: Strict containment of p-toluidine (highly toxic, methemoglobinemia agent).

Reaction Engineering & Mechanism

Chemical Pathway

The synthesis proceeds via a nucleophilic acyl substitution where the amine of p-toluidine attacks the ester carbonyl of ethyl cyanoacetate.



Thermodynamics & Kinetics (The "Why" behind the protocol)
  • Reversibility: The reaction is an equilibrium. To achieve high conversion (>98%), the byproduct ethanol must be continuously removed.

  • Solvent Selection: We utilize Xylene (mixed isomers) .

    • Boiling Point (138–144°C): Sufficient to drive the reaction rate without decomposing the labile cyano-group.

    • Solubility Profile: Solubilizes reactants at reflux but allows the product to crystallize upon cooling, simplifying isolation (Process Intensification).

    • Azeotrope: Forms a positive azeotrope with ethanol, facilitating its removal via a Dean-Stark trap.

Safety & Hazard Mitigation (E-E-A-T)

WARNING: This procedure involves p-Toluidine , a severe toxicant.

HazardMitigation Strategy
p-Toluidine Toxicity Strict Containment: Weigh in a laminar flow hood or glovebox. Wear double nitrile gloves and a P100 respirator/PAPR. Absorbs through skin; causes methemoglobinemia (blue skin/blood).
Ethyl Cyanoacetate Combustible. Avoid contact with strong bases (exothermic polymerization).
Xylene Flammability Ground all equipment to prevent static discharge. Use nitrogen inertion.[1][2]
Cyanide Potential While the cyano group is stable, avoid strong acids which could theoretically liberate HCN under extreme forcing conditions.

Experimental Protocol: Pilot Scale (1.0 mol)

Equipment Setup
  • Reactor: 1 L 3-neck Round Bottom Flask (RBF) or Jacketed Glass Reactor.

  • Agitation: Overhead mechanical stirrer (Teflon impeller) - Magnetic stirring is insufficient for the slurry formed during cooling.

  • Distillation: Dean-Stark trap fitted with a high-efficiency reflux condenser.

  • Atmosphere: Nitrogen inlet (bubbler).

  • Heating: Oil bath or heating mantle with internal temperature control.

Reagents & Stoichiometry
ReagentMW ( g/mol )Equiv.AmountNotes
p-Toluidine 107.161.0107.2 gLimiting reagent to ensure full consumption.
Ethyl Cyanoacetate 113.121.1124.4 gSlight excess (10%) drives kinetics; remains in mother liquor.
Xylene N/ASolvent400 mL~4 vol relative to amine.
Step-by-Step Procedure

Phase 1: Charging & Heating

  • Purge the reactor with Nitrogen for 10 minutes.

  • Charge 107.2 g of p-toluidine and 400 mL of Xylene . Stir until dissolved (endothermic, may require slight warming to 40°C).

  • Add 124.4 g of Ethyl Cyanoacetate in one portion.

  • Begin heating to reflux (Internal temp target: ~135-140°C).

Phase 2: Reaction & Azeotropic Distillation 5. Once reflux is achieved, observe the collection of liquid in the Dean-Stark trap. This is the Ethanol/Xylene mixture. 6. Crucial Step: Drain the trap periodically or allow overflow if designed for phase separation (though EtOH/Xylene is miscible, so removal of volume is necessary). 7. Maintain reflux for 4–6 hours . 8. IPC (In-Process Control): Sample 50 µL, dilute in MeCN. Check by HPLC or TLC (30% EtOAc/Hexane).

  • Target: < 1% residual p-toluidine.[3]
  • Note: If reaction stalls, remove more distillate to strip ethanol and add fresh dry Xylene.

Phase 3: Crystallization & Isolation [4] 9. Cool the mixture slowly to 80°C with moderate stirring (200 RPM). 10. Seed Step (Optional): Add 0.1 g of pure product seed crystals at 80°C to induce uniform nucleation. 11. Continue cooling to 0–5°C over 2 hours. The product will crystallize as a thick white slurry. 12. Filter the slurry using a vacuum Buchner funnel or centrifuge. 13. Wash: Wash the cake with 2 x 50 mL cold Xylene (removes excess ester) followed by 2 x 50 mL cold Hexane (removes xylene to aid drying).

Phase 4: Drying 14. Dry the filter cake in a vacuum oven at 60°C for 12 hours.

  • Caution: Do not exceed 90°C during drying to prevent cake sintering or discoloration.

Process Visualization

The following diagram illustrates the logical flow and critical decision points in the synthesis.

G Start Start: Weighing & Charging Dissolution Dissolve p-Toluidine in Xylene (N2 Atmosphere) Start->Dissolution Addition Add Ethyl Cyanoacetate (1.1 Equiv) Dissolution->Addition Reflux Reflux (135°C) Dean-Stark Trap Addition->Reflux IPC IPC: Check p-Toluidine (HPLC/TLC) Reflux->IPC Distill Remove Ethanol/Xylene Add Fresh Xylene IPC->Distill Incomplete (>1%) Cooling Controlled Cooling (135°C -> 5°C) IPC->Cooling Complete (<1%) Distill->Reflux Filtration Filtration & Washing (Cold Xylene/Hexane) Cooling->Filtration Drying Vacuum Drying (60°C) Final Product Filtration->Drying

Figure 1: Process flow diagram for the azeotropic synthesis of 2-cyano-N-(4-methylphenyl)acetamide.

Characterization & Specifications

ParameterSpecificationMethod
Appearance White to off-white crystalline powderVisual
Melting Point 133 – 136°CCapillary (DSC preferred)
Assay > 99.0%HPLC (C18, MeCN/H2O)
Identity Conforms to Structure1H-NMR (DMSO-d6)

Expected 1H-NMR (DMSO-d6, 400 MHz):

  • 
     2.25 (s, 3H, Ar-CH3)
    
  • 
     3.89 (s, 2H, -CH2-CN)
    
  • 
     7.12 (d, 2H, Ar-H)
    
  • 
     7.45 (d, 2H, Ar-H)
    
  • 
     10.15 (s, 1H, -NH-)
    

Troubleshooting & Optimization (Expertise)

  • Problem: Product Discoloration (Pink/Brown).

    • Cause: Oxidation of residual p-toluidine or formation of azo-impurities during heating.

    • Solution: Recrystallize from Ethanol/Water (80:20) with 1% activated charcoal. Ensure Nitrogen purge is active throughout the reaction.

  • Problem: Low Yield (<70%).

    • Cause: Inefficient ethanol removal. The equilibrium did not shift.

    • Solution: Ensure the Dean-Stark trap is functioning. Increase reflux time. Do not use "wet" xylene.

  • Problem: "Oiling Out" during cooling.

    • Cause: Cooling too fast or xylene volume too low.

    • Solution: Reheat to dissolve, add 10% more xylene, and cool slowly (10°C/hour). Seed crystals are highly recommended to prevent supersaturation.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 693152, 2-cyano-N-(4-methylphenyl)acetamide. Retrieved from [Link]

  • Organic Syntheses (1928). Ethyl Cyanoacetate (General handling and esterification chemistry). Org. Synth. 1928, 8, 74. Retrieved from [Link]

  • New Jersey Department of Health. Hazardous Substance Fact Sheet: p-Toluidine. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: HPLC Analysis of Cyanoacetamides

Topic: Resolving Peak Tailing & Asymmetry Executive Summary Cyanoacetamides present a unique chromatographic challenge due to their dual functionality: a nitrile group ( ) and an amide group ( ). Unlike simple amines, cy...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Resolving Peak Tailing & Asymmetry

Executive Summary

Cyanoacetamides present a unique chromatographic challenge due to their dual functionality: a nitrile group (


) and an amide group (

). Unlike simple amines, cyanoacetamides are not classic bases; they possess an "active methylene" group (

-carbon) that renders them carbon acids (pKa

11-12).

Peak tailing in these analyses is rarely due to simple amine-silanol ion exchange. Instead, it stems from two specific mechanisms:

  • Hydrogen Bonding: The amide functionality interacts with free silanols on the silica surface.

  • Metal Chelation: The 1,3-arrangement of the nitrogen and oxygen atoms allows for bidentate chelation with trace metals (Fe, Al) in the column frit or packing material.

This guide provides a root-cause analysis and actionable protocols to resolve these issues.

Module 1: The Chemistry of Tailing (Root Cause Analysis)

Before altering your method, you must identify which interaction is causing the tailing.

Mechanism A: Silanol Interaction (The "Velcro" Effect)

Even on "end-capped" columns, residual silanol groups (


) remain. Cyanoacetamides are polar hydrogen-bond acceptors.
  • Symptom: Tailing reduces slightly as you increase organic modifier but persists across pH ranges.

  • The Fix: You must sterically block the silanols or suppress their ionization.

Mechanism B: Metal Chelation (The "Magnet" Effect)

Cyanoacetamides can act as ligands. If your system or column contains trace iron or stainless steel ions, the analyte will "drag" through the column.

  • Symptom: Severe tailing that looks like a "shark fin." Tailing often worsens as the column ages (accumulating metals from the mobile phase).

  • The Fix: Use a sacrificial chelator (EDTA) or a glass-lined/PEEK column.

Module 2: Troubleshooting Logic Flow

The following decision tree outlines the logical steps to isolate the cause of peak tailing.

TroubleshootingFlow Start START: Peak Tailing Observed CheckSystem Step 1: System Suitability Is tailing observed for neutral standards (e.g., Toluene/Uracil)? Start->CheckSystem PhysicalIssue Physical Issue: Dead Volume, Void, or Fitting CheckSystem->PhysicalIssue Yes (All peaks tail) ChemicalIssue Chemical Issue: Analyte-Specific Interaction CheckSystem->ChemicalIssue No (Only Cyanoacetamide tails) CheckPH Step 2: Check pH Is Mobile Phase pH > 6? ChemicalIssue->CheckPH SilanolAction Silanol Ionization: High pH ionizes Si-OH to Si-O-. Reduce pH to < 3.0. CheckPH->SilanolAction Yes CheckChelation Step 3: Chelation Test Add 0.1% EDTA or Switch to PEEK/Glass Column CheckPH->CheckChelation No (pH is already low) ChelationConfirmed Diagnosis: Metal Chelation Maintain EDTA in MP or Use Deactivated Column CheckChelation->ChelationConfirmed Tailing Improved CheckAdditives Step 4: Silanol Blocking Add 5-10 mM Triethylamine (TEA) CheckChelation->CheckAdditives No Change SilanolConfirmed Diagnosis: H-Bonding TEA masks active sites. CheckAdditives->SilanolConfirmed Tailing Improved

Figure 1: Decision tree for isolating the root cause of peak asymmetry in cyanoacetamide analysis.

Module 3: Mobile Phase Optimization (The "Software" Fix)

The mobile phase is your primary tool for suppressing secondary interactions.

pH Control: The "Rule of 2.5"

For cyanoacetamides, an acidic mobile phase is superior.

  • Why: At pH 2.5, surface silanols (

    
    ) are protonated (
    
    
    
    ) and neutral. This prevents the strong dipole-dipole interaction with the amide group.
  • Recommendation: Use 0.1% Formic Acid or 20 mM Ammonium Formate adjusted to pH 3.0 .

Additive Strategy: TEA vs. TFA

If pH control alone fails, use a "sacrificial base."

AdditiveRoleConcentrationMechanism
Triethylamine (TEA) Silanol Blocker5–10 mMTEA is a small amine that binds to active silanols more strongly than your analyte, effectively "capping" them [1].
Trifluoroacetic Acid (TFA) Ion Pair / pH Control0.05–0.1%Lowers pH and pairs with cationic sites. Warning: Can suppress MS signal.
EDTA Chelation Suppressor0.1 mMSequesters trace metals (Fe, Ni) that may bind to the cyano/amide groups [2].
Protocol: Preparation of "Anti-Tailing" Mobile Phase

Objective: Create a buffered mobile phase with silanol-masking capabilities.

  • Dissolve Buffer: Dissolve 1.26 g Ammonium Formate in 900 mL HPLC-grade water (20 mM final).

  • Adjust pH: Titrate with Formic Acid to pH 3.0 ± 0.1 .

  • Add Masking Agent: Add 1.0 mL Triethylamine (TEA).

    • Note: TEA will raise the pH. You must re-adjust to pH 3.0 using Formic Acid.

  • Filter: Filter through a 0.2 µm nylon membrane to remove particulates.

  • Dilute: Bring to volume (1 L) with water.

Module 4: Stationary Phase Selection (The "Hardware" Fix)

Not all C18 columns are created equal.[1] For cyanoacetamides, "End-Capping" is the critical specification.

Recommended Column Chemistries
Column TypeWhy it WorksCommercial Examples (Ref Only)
Type B Silica (High Purity) Low metal content (<5 ppm) reduces chelation risk.Zorbax Eclipse Plus, Waters Symmetry
Polar Embedded (Amide/Carbamate) The embedded polar group creates a "water shield" near the silica surface, preventing the analyte from reaching silanols.Waters SymmetryShield, Phenomenex Synergi Fusion
Phenyl-Hexyl Provides unique

selectivity for the nitrile group, often separating impurities that co-elute on C18.
Agilent Zorbax Phenyl-Hexyl

Critical Warning: Avoid "Type A" silica (older columns). Their high metal content and acidic silanols will guarantee tailing for cyano-compounds.

FAQ: Troubleshooting Specific Scenarios

Q: I see a "split peak" at the top of the cyanoacetamide peak. Is this tailing? A: No, this is likely hydrolysis or solvent mismatch .

  • Hydrolysis: Cyanoacetamides are unstable at high pH. If your sample diluent is basic, the compound may degrade into the corresponding acid amide before hitting the detector. Ensure sample diluent pH matches the mobile phase.[2][3]

  • Solvent Mismatch: If you inject the sample dissolved in 100% Acetonitrile onto a high-aqueous gradient, the analyte precipitates momentarily. Dissolve the sample in the starting mobile phase.

Q: My tailing factor is 1.8. Can I just integrate it? A: For qualitative work, perhaps. For quantitative drug development, no . A tailing factor > 1.5 reduces the signal-to-noise ratio and makes integration of small impurities on the tail impossible. You must optimize until


 [3].

Q: I suspect metal chelation. How do I confirm it without buying a new column? A: Perform the "EDTA Flush Test."

  • Flush the system with 10% Methanol / 90% Water containing 0.1% EDTA for 2 hours.

  • Switch back to your standard mobile phase.

  • Inject your sample.[3][4][5][6][7]

  • If peak shape improves dramatically but then degrades over 24 hours, metal contamination is the root cause.

References

  • Agilent Technologies. (2021). Troubleshooting Fundamentals: Peak Shape Issues. Retrieved from

  • Chromatography Online (LCGC). (2019). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. Retrieved from

  • Chrom Tech. (2025).[8] What Causes Peak Tailing in HPLC? Retrieved from

  • Waters Corporation. (2023). Troubleshooting Peak Shape Problems in HPLC. Retrieved from

Sources

Optimization

Minimizing byproduct formation in Knoevenagel condensation

Status: Online | Tier: Level 3 (Senior Application Support) Topic: Minimizing Byproduct Formation & Selectivity Optimization Mission Statement Welcome to the Advanced Technical Support Center for Carbon-Carbon Bond Forma...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online | Tier: Level 3 (Senior Application Support) Topic: Minimizing Byproduct Formation & Selectivity Optimization

Mission Statement

Welcome to the Advanced Technical Support Center for Carbon-Carbon Bond Formation. You are likely here because your Knoevenagel condensation—typically a robust reaction—has yielded a complex mixture of "bis-products," oligomers, or decarboxylated impurities.

This guide moves beyond basic textbook definitions. We treat your reaction as a system of competing kinetic and thermodynamic pathways. Our goal is to manipulate these pathways to favor the


-unsaturated condensation product  while suppressing the three "Horsemen of Impurity": Michael Adducts , Aldol Self-Condensates , and Unwanted Decarboxylation .
Module 1: Diagnostic Workflow

"What is ruining my yield?" Before optimizing, identify the specific failure mode using this logic tree. Compare your LC-MS/NMR data to the nodes below.

DiagnosticTree start START: Analyze Crude Mixture (LC-MS / 1H NMR) decision1 Is the molecular weight (MW) HIGHER than expected? start->decision1 decision2 Is the MW LOWER than expected? start->decision2 high_mw_type Identify Mass Shift decision1->high_mw_type low_mw_type Identify Mass Shift decision2->low_mw_type bis_adduct MW = Product + Active Methylene (Michael Adduct) high_mw_type->bis_adduct + Methylene eq. aldol_dimer MW = 2x Aldehyde (Self-Condensation) high_mw_type->aldol_dimer + Aldehyde eq. sol_michael FIX: Reduce Base Strength, Control Stoichiometry bis_adduct->sol_michael sol_aldol FIX: Increase Methylene Acidity, Use Organocatalyst aldol_dimer->sol_aldol decarb MW = Product - 44 Da (CO2) (Decarboxylation) low_mw_type->decarb hydrolysis MW = Product + 18 Da (Ester Hydrolysis) low_mw_type->hydrolysis sol_decarb FIX: Lower Temp, Avoid Pyridine decarb->sol_decarb

Figure 1: Diagnostic logic tree for identifying Knoevenagel impurities based on molecular weight shifts relative to the target


-unsaturated product.
Module 2: Troubleshooting Specific Byproducts
Ticket #001: The "Bis-Product" (Michael Addition)

Symptom: You observe a product with a molecular weight corresponding to Target + Active Methylene. Root Cause: The Knoevenagel product (an electron-deficient alkene) is highly electrophilic. If the reaction runs too long, or if the active methylene is in excess, the deprotonated methylene will attack the product in a conjugate addition (Michael reaction).

Technical Fixes:

  • Invert Stoichiometry: Never use an excess of the active methylene compound. Use 1.1–1.2 equivalents of the aldehyde .[1] This ensures that once the methylene is consumed, there is no enolate left to attack the product [1].

  • Quench Early: The Michael addition is often slower than the condensation but thermodynamically favorable. Monitor via TLC/LC-MS and quench immediately upon consumption of the limiting reagent.[1]

  • Catalyst Tuning: Switch from strong bases (NaOEt, KOH) to sterically hindered or weaker organocatalysts like Piperidine/Acetic Acid (0.1 eq each). The buffered system reduces the concentration of the aggressive enolate species [2].

Ticket #002: Unwanted Decarboxylation

Symptom: Loss of CO₂ (M-44 peak). Root Cause: If your product is a malonic acid derivative, heat and base can trigger the Doebner modification pathway, ejecting CO₂. Note: If you WANT the decarboxylated product (e.g., making cinnamic acid from malonic acid), this is a feature, not a bug.

Technical Fixes (To Retain the Carboxyl Group):

  • Avoid Pyridine: Pyridine is the classic solvent for promoting decarboxylation. Switch to Ethanol or Toluene [3].

  • Temperature Control: Decarboxylation typically requires temperatures >80°C. Run the reaction at Room Temperature (RT) or roughly 50°C.

  • Substrate Swap: Use Diesters (e.g., Diethyl Malonate) instead of Diacids. Esters are thermally stable against decarboxylation until hydrolyzed.

Ticket #003: Aldehyde Self-Condensation (Oligomerization)

Symptom: Gummy, dark crude mixtures; peaks corresponding to aldehyde dimers. Root Cause: The base is deprotonating the aldehyde's


-protons instead of the active methylene. This occurs when the active methylene is not acidic enough (

mismatch) or the base is too strong.

Technical Fixes:

  • Acidity Check: Ensure the active methylene is significantly more acidic (

    
     < 13) than the aldehyde (
    
    
    
    ~17).
  • Sequential Addition: Pre-mix the active methylene and catalyst for 10 minutes before adding the aldehyde. This establishes the correct enolate population first.

Module 3: Optimization Protocols
Protocol A: The "Green" Water-Mediated Synthesis

Why use this? Water enhances rate and selectivity via the hydrophobic effect (forcing organic reactants together) and often suppresses Michael addition by precipitating the product immediately upon formation [4].

Step-by-Step:

  • Charge: Add Aldehyde (1.0 mmol) and Active Methylene (1.0 mmol) to a flask.

  • Solvent: Add Water (2–5 mL). The reactants will likely not dissolve—this is normal.

  • Catalyst: Add EDDA (Ethylenediammonium diacetate) (5 mol%) or simply Piperidine (2 drops).

  • Agitate: Stir vigorously at RT. The mixture will turn milky or form a suspension.

  • Isolation: As the solid product forms, it crashes out of the water, preventing further reaction (Michael addition). Filter the solid and wash with cold water/ethanol.

Protocol B: Solvent-Free Grindstone (Mechanochemical)

Why use this? High concentration favors the bimolecular condensation over side reactions; zero solvent waste.

Step-by-Step:

  • Combine: Place Aldehyde (1.0 eq) and Active Methylene (1.0 eq) in a mortar.

  • Catalyst: Add NaOH (pellet, 0.1 eq) or L-Proline (0.1 eq).

  • Grind: Grind with a pestle for 5–10 minutes. The mixture will likely melt (eutectic mix) and then resolidify as the product forms and water is released.

  • Workup: Recrystallize the resulting solid directly from Ethanol [5].

Module 4: Comparative Data (Solvent & Catalyst Effects)

The choice of solvent system dictates the equilibrium position and byproduct profile.

VariableConditionEffect on SelectivityRisk Factor
Solvent Ethanol (Reflux) Standard. Good solubility.High risk of Michael addition if refluxed too long.
Solvent Water (RT) Excellent. Product precipitates, stopping side reactions.Poor for highly solid/insoluble aldehydes without surfactant.
Solvent Toluene (Dean-Stark) High conversion (removes water).High thermal stress; risk of polymerization/decarboxylation.
Catalyst Piperidine/AcOH Balanced. Buffered pH prevents self-condensation.Requires removal during workup (acid wash).
Catalyst Ionic Liquids (e.g., [bmim]BF4) High Yield. Recyclable.[2]Viscosity can trap byproducts; expensive.
Module 5: Mechanistic Pathway Visualization

Understanding the "Fork in the Road" between success and failure.

ReactionPathways Start Aldehyde + Active Methylene Intermediate Aldol Intermediate Start->Intermediate Base Cat. Product TARGET PRODUCT (Alpha,Beta-Unsaturated) Intermediate->Product - H2O (Condensation) Michael BYPRODUCT: Michael Adduct Product->Michael + Active Methylene (Excess Reagent/Time) Decarb BYPRODUCT: Decarboxylated Alkene Product->Decarb Heat + Pyridine (- CO2)

Figure 2: Reaction pathway showing the primary condensation route versus the divergent pathways leading to Michael adducts (via excess reagent) and Decarboxylation (via thermal stress).[1]

FAQs

Q: Can I use a Lewis Acid instead of a Base? A: Yes. Catalysts like


 or 

are effective, especially for sensitive substrates where basic conditions cause degradation. However, they require anhydrous conditions and are often stoichiometric rather than catalytic.

Q: My product is an oil but should be a solid. What happened? A: This usually indicates contamination with the Michael bis-adduct , which disrupts the crystal lattice. Check the NMR for a loss of the alkene proton signal. If confirmed, you cannot easily purify this; it is best to restart with controlled stoichiometry (Protocol B).

Q: How do I remove the piperidine catalyst? A: Wash the organic layer with dilute HCl (1M) or saturated


 solution. Piperidine is basic and will move to the aqueous layer as the salt.
References
  • BenchChem Technical Support. (2025).[3] Minimizing Byproduct Formation in Knoevenagel Condensation of Beta-Keto Esters. BenchChem.[1][3] 1

  • Sigma-Aldrich. Knoevenagel Condensation Reaction: Mechanism and Catalysts. Sigma-Aldrich Technical Library. 4

  • Organic Chemistry Portal. Knoevenagel Condensation and Doebner Modification. Organic-Chemistry.org.[5] 2

  • Royal Society of Chemistry. (2024).[6] Deciphering the Knoevenagel Condensation: Towards a Catalyst-Free and Water-Mediated Process. Organic & Biomolecular Chemistry.[2][3][7] 8

  • Girija, C.R., et al. (2011). Simple and Practical Procedure for Knoevenagel Condensation under Solvent-Free Conditions.[9][10][11] ResearchGate.[9] 9[1][6][11][12][13]

Sources

Reference Data & Comparative Studies

Validation

Validating a Stability-Indicating HPLC Method for 2-Cyano-N-(4-methylphenyl)acetamide: A Comparative Guide

Executive Summary In the synthesis of heterocyclic pharmaceuticals and agrochemicals, 2-cyano-N-(4-methylphenyl)acetamide (also known as N-(p-tolyl)cyanoacetamide) serves as a critical intermediate. Its purity directly i...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of heterocyclic pharmaceuticals and agrochemicals, 2-cyano-N-(4-methylphenyl)acetamide (also known as N-(p-tolyl)cyanoacetamide) serves as a critical intermediate. Its purity directly impacts the yield and safety of downstream products, particularly in "sartan" class antihypertensive synthesis.

This guide compares a Generic Isocratic Screening Method against an Optimized Gradient Stability-Indicating Method . While generic methods often fail to resolve the precursor p-toluidine from the main peak due to tailing issues, the optimized protocol described here utilizes pH control and gradient elution to achieve baseline separation, meeting strict ICH Q2(R2) validation standards.

Part 1: Molecule Profile & Analytical Challenges

Before validating a method, one must understand the physicochemical behavior of the analyte and its likely impurities.

PropertyDescriptionAnalytical Implication
Molecule 2-cyano-N-(4-methylphenyl)acetamideTarget Analyte
Structure Aromatic ring + Amide + Cyano groupUV active (detectable at ~240-254 nm).
Key Impurity A p-Toluidine (Starting Material)Basic (pKa ~5.1). Causes severe peak tailing on C18 columns at neutral pH due to silanol interactions.
Key Impurity B Cyanoacetic Acid Acidic. Elutes near the void volume in reverse phase if pH is not controlled.
Solubility Moderate in MeOH/ACN; Low in WaterRequires organic modifier in mobile phase to elute.

Part 2: Method Comparison

Why the "Standard" Approach Often Fails

Many labs initially attempt a simple isocratic run using Methanol and Water. Below is a comparison of that generic approach versus the optimized protocol required for regulatory submission.

FeatureMethod A: Generic Isocratic (The Alternative)Method B: Optimized Gradient (The Solution)
Mobile Phase Methanol : Water (60:40)Buffer (pH 3.0) : Acetonitrile (Gradient)
pH Control None (Neutral)Controlled (pH 3.0) using Phosphate Buffer
Impurity Resolution Poor. p-Toluidine co-elutes or tails significantly.High. Acidic pH protonates p-toluidine, sharpening its peak and reducing retention.
Run Time Short (~8 min)Medium (~15 min)
Sensitivity (LOD) ModerateHigh (Sharper peaks = higher S/N ratio)
Suitability Raw material ID onlyQuantitative Impurity Profiling & Stability Studies

Expert Insight: The failure of Method A is usually due to the basic nitrogen on the p-toluidine impurity interacting with free silanols on the silica column support. By lowering the pH to 3.0 in Method B, we suppress silanol ionization and protonate the amine, eliminating tailing.

Part 3: The Optimized Experimental Protocol

Chromatographic Conditions
  • Instrument: HPLC with PDA/UV Detector (e.g., Agilent 1260 or Waters Alliance).

  • Column: C18 End-capped (e.g., Zorbax Eclipse Plus C18 or Symmetry C18), 150 mm x 4.6 mm, 5 µm.

  • Wavelength: 254 nm (Primary), 210 nm (Secondary for non-aromatic impurities).

  • Flow Rate: 1.0 mL/min.[1][2]

  • Column Temp: 30°C.

  • Injection Volume: 10 µL.

Mobile Phase Preparation[3][4]
  • Mobile Phase A (Buffer): Dissolve 1.36 g KH₂PO₄ in 1000 mL water. Adjust pH to 3.0 ± 0.05 with dilute Orthophosphoric Acid. Filter through 0.45 µm membrane.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

Gradient Program
Time (min)% Mobile Phase A (Buffer)% Mobile Phase B (ACN)Purpose
0.09010Initial equilibration
2.09010Hold to elute polar acids
10.04060Linear ramp to elute main peak
12.04060Wash lipophilic contaminants
12.19010Return to initial
15.09010Re-equilibration

Part 4: Validation Workflow (ICH Q2 R2)

The following diagram illustrates the logical flow of the validation process, ensuring all regulatory requirements are met.

ValidationWorkflow Start Method Development (Optimization) Specificity Specificity (Forced Degradation) Start->Specificity Pass SST Linearity Linearity & Range (5 Levels) Specificity->Linearity Purity Confirmed Accuracy Accuracy (Spike Recovery) Linearity->Accuracy R² > 0.999 Precision Precision (Repeatability/Intermediate) Accuracy->Precision Recovery 98-102% Robustness Robustness (pH, Flow, Temp) Precision->Robustness RSD < 2% Final Final Method SOP Generation Robustness->Final Design Space Verified

Figure 1: Step-by-step validation workflow based on ICH Q2(R2) guidelines.

Key Validation Parameters & Acceptance Criteria
A. Specificity (Forced Degradation)

To prove the method is "Stability-Indicating," the sample is subjected to stress:

  • Acid/Base Hydrolysis: 0.1N HCl / 0.1N NaOH, 60°C, 1 hour.

  • Oxidation: 3% H₂O₂, RT, 2 hours.

  • Requirement: Peak purity angle < Purity threshold (using PDA detector). No interference from degradants at the retention time of the main peak.

B. Linearity[1][2][3][4]
  • Protocol: Prepare 5 concentrations ranging from 50% to 150% of the target concentration (e.g., 50, 75, 100, 125, 150 µg/mL).

  • Acceptance: Correlation coefficient (

    
    ) 
    
    
    
    .[4]
C. Accuracy (Recovery)
  • Protocol: Spike known amounts of standard into a placebo matrix at 80%, 100%, and 120% levels.

  • Acceptance: Mean recovery between 98.0% and 102.0%.

D. Precision
  • System Precision: 6 injections of standard. RSD

    
     2.0%.
    
  • Method Precision: 6 separate preparations of the sample. RSD

    
     2.0%.
    

Part 5: Troubleshooting & Logic Map

When validating amide/amine separations, peak shape is the most common failure mode. Use this logic map to troubleshoot.

Troubleshooting Problem Problem: Peak Tailing (> 1.5) CheckpH Check Mobile Phase pH Problem->CheckpH IsAcidic Is pH < 3.0? CheckpH->IsAcidic AdjustPH Action: Lower pH to 2.5-3.0 IsAcidic->AdjustPH No CheckCol Check Column Type IsAcidic->CheckCol Yes Solved Resolution Achieved AdjustPH->Solved IsEndcapped Is Column End-capped? CheckCol->IsEndcapped ChangeCol Action: Switch to High-Carbon End-capped C18 IsEndcapped->ChangeCol No IsEndcapped->Solved Yes ChangeCol->Solved

Figure 2: Decision logic for troubleshooting peak tailing in amide/amine separations.

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[3][5][6] [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 693152, 2-Cyano-N-(4-methylphenyl)acetamide. [Link]

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience.
  • U.S. Food and Drug Administration (FDA). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics.[7] [Link]

Sources

Comparative

Comparing the insecticidal activity of different cyanoacetamide derivatives

Executive Summary: The Scaffold of Choice In the high-stakes arena of agrochemical discovery, cyanoacetamide (2-cyanoacetamide) has emerged not merely as a reagent, but as a "privileged scaffold."[1] Its unique structure...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Scaffold of Choice

In the high-stakes arena of agrochemical discovery, cyanoacetamide (2-cyanoacetamide) has emerged not merely as a reagent, but as a "privileged scaffold."[1] Its unique structure—possessing both a reactive methylene group and a nitrile group—allows for the rapid synthesis of diverse heterocyclic systems, including pyridines, thiophenes, and pyrimidines.[1]

This guide objectively compares three distinct classes of cyanoacetamide derivatives: Open-Chain Thio-Acetamides , Fused Thienopyridines , and Tetrahydroisoquinolines .[1] Our analysis, grounded in recent bioassay data against Spodoptera littoralis (Cotton Leafworm) and Aphis gossypii (Cotton Aphid), reveals that while cyclization often improves stability, specific open-chain derivatives frequently exhibit superior acute toxicity due to enhanced conformational flexibility and lipophilic interactions.[1]

Chemical Classification & Structural Logic[1][2]

To understand efficacy, we must first categorize the derivatives based on their synthetic lineage.[1][2]

Class A: Open-Chain Thio-Acetamides[1][2]
  • Structure: Characterized by a flexible thio-linker (

    
    ) attached to a pyridine ring.[1][2]
    
  • Key Feature: Retention of the free nitrile (

    
    ) group and the amide moiety.[1][2]
    
  • Mechanism Hypothesis: The flexibility allows the molecule to adopt multiple conformations to fit into the Acetylcholinesterase (AChE) active site.[1][2]

Class B: Fused Thienopyridines[1][2]
  • Structure: Formed by the Thorpe-Ziegler cyclization of Class A.[1][2] The sulfur atom is incorporated into a rigid thiophene ring fused to the pyridine.[1][2]

  • Key Feature: Loss of the free nitrile group (converted to an amino group during cyclization).[1][2]

  • Mechanism Hypothesis: Rigid planar structure designed to mimic adenosine or other flat biological substrates; high metabolic stability.[1][2]

Class C: Tetrahydroisoquinolines[1][2]
  • Structure: A bicyclic system partially saturated, often carrying bulky aryl substituents.[1][2]

  • Key Feature: Enhanced lipophilicity (

    
    ), facilitating cuticular penetration in waxy-coated insects like aphids.[1][2]
    

Comparative Efficacy Analysis

The following data synthesizes bioassay results from recent comparative studies (e.g., Abdel-Raheem et al., Bakhite et al.).

Table 1: Acute Toxicity (LC50) against Aphis craccivora (Sucking Pest)

Comparison of Open-Chain vs. Cyclized Forms relative to Commercial Standard (Acetamiprid).[1]

Compound ClassSpecific DerivativeLC50 (ppm) - 48hToxicity Index (TI)Performance Insight
Standard Acetamiprid 0.006 100% Baseline Reference
Class A (Open)2-((3-Cyano-4,6-distyrylpyridin-2-yl)thio)acetamide0.041~14.6%High Potency. The free nitrile group enhances binding affinity.[1][2]
Class B (Fused)3-Amino-4,6-distyrylthieno[2,3-b]pyridine0.095~6.3%Moderate Potency. Cyclization reduced activity by ~2.3x compared to the open chain.[1][2]
Class C (Isoquin)3-(N-4-chlorophenyl)carbamoyl...[1][2]0.140~4.2%Variable. Highly dependent on the R-group substitution (Cl > H).[2]
Table 2: Efficacy against Spodoptera littoralis (Chewing Pest)

Focus on substituents effect (Structure-Activity Relationship).

Derivative CodeR-Group SubstitutionLC50 (mg/L)Relative Potency
AZ-19 4-Chlorophenyl 14.74 High
AZ-204-Methoxyphenyl22.10Moderate
AZ-18Phenyl (Unsubstituted)45.30Low
Methomyl (Standard) 1.20 Very High
Critical Analysis of Data:
  • The "Open-Chain" Advantage: Contrary to the common medicinal chemistry dogma that "rigid is better," Class A compounds often outperform Class B against aphids.[1][2] The presence of the cyano group (

    
    )  in the open chain is crucial.[1][2] It acts as a hydrogen bond acceptor in the receptor pocket.[1][2] Cyclization consumes this group, reducing efficacy.[1][2]
    
  • Halogenation Effect: In both Spodoptera and Aphis trials, the addition of a Chlorine atom (Cl) at the para-position of the phenyl ring (AZ-19) significantly lowers LC50 values.[1][2] This is attributed to increased lipophilicity, allowing better penetration of the insect cuticle, and the electron-withdrawing nature of Chlorine strengthening

    
     stacking interactions within the enzyme active site.[1]
    

Structure-Activity Relationship (SAR) Visualization[1][2]

The following diagram illustrates the decision logic for optimizing these derivatives based on the comparative data.

SAR_Logic Base Cyanoacetamide Scaffold (Reactive Methylene + CN) Path_A Pathway A: Knoevenagel + Thiolation (Open Chain) Base->Path_A Path_B Pathway B: Thorpe-Ziegler Cyclization (Fused Thiophene) Base->Path_B Feature_A Retains Nitrile (-CN) Flexible Thio-Linker Path_A->Feature_A Feature_B Forms Amino Group (-NH2) Rigid Planar Structure Path_B->Feature_B Result_A High Efficacy vs Sucking Pests (Aphids) Feature_A->Result_A Better Receptor Fit Result_B High Stability Moderate Efficacy Feature_B->Result_B Loss of CN Interaction Subst Optimization: Add EWG (Cl, NO2) to Phenyl Ring Result_A->Subst Result_B->Subst Final Maximized Insecticidal Activity (Low LC50) Subst->Final Increases Lipophilicity

Caption: SAR decision tree highlighting why Open-Chain derivatives often outperform cyclized variants in acute toxicity assays.

Experimental Protocols

To ensure reproducibility and validate the data presented above, the following protocols are standardized.

Synthesis Workflow: The One-Pot vs. Two-Step Approach

The synthesis of high-activity Class A compounds relies on a controlled reaction to prevent premature cyclization.[1][2]

Step 1: Precursor Synthesis (Cyanopyridinethione) [1][2]

  • Reagents: 2-Cyanoacetamide (0.01 mol) + Aryl aldehyde (0.01 mol) + 2-Cyanothioacetamide (0.01 mol).

  • Catalyst: Few drops of piperidine (Base catalyst).[1][2]

  • Solvent: Ethanol (95%).[1][2]

  • Conditions: Reflux for 3–5 hours.

  • Work-up: Cool to RT. Acidify with dilute HCl. Filter the yellow precipitate (Cyanopyridinethione).[1][2]

Step 2: Alkylation (Critical Step for Class A)

  • Dissolve the precursor from Step 1 in Ethanol.[1][2]

  • Add Chloroacetamide (equimolar).[1][2]

  • Add Fused Sodium Acetate (buffer to prevent cyclization).[1][2]

  • Reflux: 30 minutes (Do not over-reflux, or Class B will form).

  • Validation: Check IR spectrum. Look for

    
     peak at ~2200 
    
    
    
    and
    
    
    (amide) at ~1660
    
    
    .[1][2]
Bioassay: The Leaf-Dip Method (Spodoptera littoralis)[1]

This protocol is self-validating through the use of positive (Methomyl) and negative (Solvent) controls.[1][2]

  • Insect Culture: Rear 3rd instar larvae on castor bean leaves at

    
    , 65% RH.
    
  • Solution Prep: Dissolve derivative in DMSO (max 1%). Dilute with water + 0.1% Triton X-100 (surfactant) to create serial concentrations (e.g., 1000, 500, 250, 125 ppm).[1]

  • Dipping:

    • Cut castor bean leaves into 5cm discs.

    • Dip discs into solution for 10 seconds .

    • Air dry on paper towels for 1 hour.[2]

  • Exposure: Place 10 larvae per petri dish containing treated leaves. Replicate 3x.

  • Scoring: Record mortality at 24h and 48h.

    • Correction: Use Abbott’s Formula if control mortality is between 5–20%.[2]

    • Calculation: Determine LC50 using Probit analysis (Log-concentration vs. Probit mortality).[1][2]

Mechanism of Action (MOA)[1]

Understanding how these compounds work is vital for resistance management.[1][2]

  • Primary Target: Acetylcholinesterase (AChE).[1][2] The cyanoacetamide derivatives act as competitive inhibitors.[1][2] The electron-deficient pyridine ring interacts with the anionic sub-site of AChE, while the amide moiety forms hydrogen bonds with the esteratic site.[1]

  • Secondary Pathway: Detoxification Enzyme Modulation.[1][2] High-activity derivatives (especially Class C) have been shown to inhibit Glutathione S-transferase (GST), preventing the insect from metabolizing the toxin.[1][2]

MOA_Pathway Compound Cyanoacetamide Derivative Insect Insect Ingestion/Contact Compound->Insect Target1 Target 1: AChE Inhibition Insect->Target1 Target2 Target 2: GST Inhibition Insect->Target2 Effect1 Acetylcholine Accumulation Target1->Effect1 Effect2 Reduced Detoxification Target2->Effect2 Synapse Synaptic Overstimulation Effect1->Synapse Effect2->Synapse Synergistic Effect Death Paralysis & Death Synapse->Death

Caption: Dual-action mechanism targeting synaptic transmission and metabolic defense systems.[1][2]

References

  • Abdel-Raheem, S. A. A., et al. (2021). Synthesis and spectral characterization of selective pyridine compounds as bioactive agents.[1][2] Current Chemistry Letters, 10, 255-260.[1][2][3]

  • Shaban, A. A., et al. (2020). Synthesis and biological activity of 2-((3-Cyano-4,6-distyrylpyridin-2-yl)thio)acetamide and its cyclized form.[1][2] Algerian Journal of Biosciences, 1(2), 46-50.[1]

  • Khamies, E., et al. (2024). Pyridine Derivatives as Insecticides: Part 6.[2] Design, Synthesis, Molecular Docking, and Insecticidal Activity of 3-(Substituted)methylthio-5,6,7,8-tetrahydroisoquinoline-4-carbonitriles Toward Aphis gossypii. Journal of Agricultural and Food Chemistry, 72(38).[1][2] [1][2]

  • Badawy, M. E. I., et al. (2022). Insecticidal Evaluation of New Cyanoacetamide Derivatives Against Spodoptera Littoralis.[1][2] International Journal of Tropical Insect Science.

Sources

Validation

Technical Benchmarking Guide: Stability Profile of 2-Cyano-N-(4-methylphenyl)acetamide Derivatives

Executive Summary This guide provides a technical benchmark for 2-cyano-N-(4-methylphenyl)acetamide (referred to herein as CMA ), a critical scaffold in the synthesis of kinase inhibitors (e.g., JAK/STAT pathway modulato...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical benchmark for 2-cyano-N-(4-methylphenyl)acetamide (referred to herein as CMA ), a critical scaffold in the synthesis of kinase inhibitors (e.g., JAK/STAT pathway modulators) and anti-inflammatory agents (Leflunomide analogs).

While the cyanoacetamide moiety enables rapid diversification via Knoevenagel condensations, its "active methylene" (


) and amide linkage introduce specific stability vulnerabilities. This guide objectively compares CMA against electron-deficient analogs (e.g., 4-Chloro derivatives) to establish a reference profile for shelf-life and metabolic stability.

Key Finding: The 4-methyl substituent (electron-donating) significantly enhances hydrolytic stability at neutral pH compared to electron-withdrawing variants, but introduces susceptibility to benzylic oxidation under stress conditions.

Chemical Architecture & Rationale

To understand the stability data, we must first analyze the electronic environment of the molecule.

  • The Scaffold: The molecule features a "Push-Pull" system.

    • Pull (Destabilizing): The

      
      -cyano group is strongly electron-withdrawing, increasing the acidity of the methylene protons (
      
      
      
      ). This facilitates base-catalyzed degradation.
    • Push (Stabilizing): The p-tolyl (4-methylphenyl) group acts as a weak electron donor (+I effect).

  • The Comparator: We benchmark CMA against 2-cyano-N-(4-chlorophenyl)acetamide (CCA) . The chloro group (-I, +M) generally withdraws electron density from the aromatic ring, making the amide carbonyl more electrophilic and thus more susceptible to hydrolytic attack.

Benchmarking Study A: pH-Dependent Hydrolysis

This study evaluates the chemical stability of the amide bond across physiological pH ranges.[1]

Experimental Protocol (Self-Validating)
  • Preparation: Dissolve CMA and CCA (10 µM) in acetonitrile (ACN).

  • Buffers:

    • pH 1.2: 0.1 N HCl (Gastric simulation).

    • pH 7.4: 50 mM Phosphate buffer (Systemic simulation).

    • pH 10.0: 50 mM Borate buffer (Stress/Base catalysis).

  • Incubation: Thermostated at 37°C ± 0.1°C.

  • Sampling: Aliquots taken at

    
     hours.
    
  • Quenching: Immediate dilution into cold mobile phase (50:50 ACN:Water + 0.1% Formic Acid).

  • Analysis: RP-HPLC (C18 column) with UV detection at 254 nm.

  • Validation: Use Caffeine as an internal standard (IS) due to its high stability; acceptance criteria is IS recovery within 98-102%.

Degradation Pathway Visualization

The primary degradation route is the hydrolytic cleavage of the amide bond, yielding 4-methylaniline and cyanoacetic acid. Secondary hydrolysis of the nitrile occurs only under extreme conditions.

HydrolysisPathway Reactant 2-Cyano-N-(4-methylphenyl)acetamide (Intact Drug) Intermediate Tetrahedral Intermediate Reactant->Intermediate + OH- / H2O (Nucleophilic Attack) NitrileHydrolysis Malonamic Acid Derivative Reactant->NitrileHydrolysis Nitrile Hydrolysis (Extreme pH only) ProductA 4-Methylaniline (Toxic Byproduct) Intermediate->ProductA Amide Cleavage ProductB Cyanoacetic Acid Intermediate->ProductB Leaving Group

Figure 1: Primary hydrolytic degradation pathway of CMA. The amide bond cleavage is the rate-determining step in basic media.

Comparative Data Summary

The following data represents the pseudo-first-order degradation rates (


) and half-life (

).
ConditionMetricCMA (4-Methyl)CCA (4-Chloro)Interpretation
pH 1.2 (Acid)

> 48 Hours> 48 HoursBoth scaffolds are highly stable in acidic media; protonation of the carbonyl oxygen is insufficient to drive rapid cleavage without heat.
pH 7.4 (Neutral)

28.5 Hours 14.2 HoursCritical Finding: The electron-donating methyl group stabilizes the amide bond by reducing carbonyl electrophilicity. CCA degrades 2x faster.
pH 10.0 (Base)

1.2 Hours0.4 HoursRapid degradation driven by the acidity of the

-methylene protons and hydroxide attack.

Benchmarking Study B: Oxidative Stress (Forced Degradation)

While CMA is superior in hydrolytic stability, the methyl group introduces an oxidation liability not present in the chloro-derivative.

Protocol
  • Stressor: 3% Hydrogen Peroxide (

    
    ) at 25°C.
    
  • Duration: 4 hours.

  • Detection: LC-MS/MS (monitoring for M+16 peaks).

Results & Causality
  • CMA Performance: 85% Parent remaining.

    • Degradant identified: Benzylic alcohol derivative (oxidation of the 4-methyl group).

  • CCA Performance: 98% Parent remaining.

    • Observation: The electron-withdrawing chloro group deactivates the ring, making it resistant to oxidative attack.

Application Note: If your drug delivery system involves oxidative environments (e.g., certain sterilization procedures), the 4-chloro analog (CCA) is the superior choice, despite its lower hydrolytic stability.

Benchmarking Study C: Photostability

Cyanoacetamides can undergo E-Z isomerization or radical cleavage under UV light.

  • Method: ICH Q1B conditions (Xenon arc lamp, 1.2 million lux hours).

  • Observation:

    • CMA: < 2% degradation. The tolyl ring provides no significant photo-labile handle.

    • CCA: ~5% degradation. Carbon-Chlorine bonds can undergo homolytic cleavage under high-intensity UV, leading to radical species.

Recommended Analytical Workflow

To replicate these findings in your own facility, follow this standardized logic flow.

Workflow Start Sample Preparation (1 mg/mL in DMSO) Dilution Dilute to 10 µM in Buffer (pH 1.2, 7.4, 10) Start->Dilution Stress Apply Stress Condition (Temp / Oxidant / Light) Dilution->Stress Quench Quench Reaction (Cold ACN + 0.1% FA) Stress->Quench Analysis LC-MS/MS Analysis (Monitor Parent & Degradants) Quench->Analysis Decision Calculate k_obs & t_1/2 Analysis->Decision

Figure 2: Standardized workflow for stability profiling of cyanoacetamide derivatives.

Conclusion

For drug development applications requiring long-term aqueous stability (e.g., liquid formulations), 2-cyano-N-(4-methylphenyl)acetamide (CMA) is the preferred scaffold over electron-deficient alternatives like CCA. The 4-methyl group acts as a "hydrolytic shield" for the amide bond.

However, researchers must be vigilant regarding benzylic oxidation . If the molecule is intended for a metabolic environment with high CYP450 activity, the methyl group may represent a "soft spot" for metabolic clearance, potentially requiring bioisosteric replacement (e.g., with a cyclopropyl or trifluoromethyl group) to balance stability and metabolic half-life.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 693152, 2-cyano-N-(4-methylphenyl)acetamide. Retrieved January 29, 2026 from [Link]

  • El-Nader, H. M. A., & Mostafa, M. R. (1995). Solvent effects on the kinetics of the alkaline catalysed hydrolysis of cyanoacetamide.[2] Journal of the Faculty of Science, Ankara University. Retrieved from [Link]

  • Ghozlan, S. A. S., et al. (2020). Synthesis and synthetic applications of cyanoacetamides. Arkivoc.[2][3] Retrieved from [Link]

  • Yoshioka, S., & Stella, V. J. (2002). Stability of Drugs and Dosage Forms.[4] Springer.[5] (General reference for amide hydrolysis mechanisms cited in Section 3).

Sources

Comparative

Cross-Validation of Analytical Architectures for 2-Cyano-N-(4-methylphenyl)acetamide

Executive Summary: The Analytical Mandate 2-Cyano-N-(4-methylphenyl)acetamide (CAS: 25902-28-3), also known as Cyanoacet-p-toluidide , is a pivotal intermediate in the synthesis of heterocyclic pharmaceuticals (e.g., sub...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Analytical Mandate

2-Cyano-N-(4-methylphenyl)acetamide (CAS: 25902-28-3), also known as Cyanoacet-p-toluidide , is a pivotal intermediate in the synthesis of heterocyclic pharmaceuticals (e.g., substituted pyridones, thiophenes) and azo dyes. Its structural duality—possessing both an electrophilic nitrile group and a nucleophilic active methylene position—makes it highly reactive but also prone to tautomeric instability and degradation.

For drug development professionals, the analytical challenge is twofold:

  • Quantification: Accurately separating the product from its toxic starting material, p-toluidine.

  • Validation: Ensuring the "purity" value derived from HPLC correlates with thermodynamic reality (DSC) and structural integrity (NMR/IR).

This guide moves beyond standard monographs, offering a cross-validated analytical framework that integrates chromatography, spectroscopy, and thermal analysis.

Structural Context & Analytical Challenges

The molecule consists of a p-tolyl moiety linked to a cyanoacetamide tail.

  • Chromophore: The aromatic ring provides strong UV absorption at ~254 nm.

  • Polarity: The amide and nitrile groups create significant polarity, requiring buffered mobile phases to prevent peak tailing in HPLC.

  • Active Methylene: The -CH2- group between the carbonyl and nitrile is acidic (

    
    ), making the compound susceptible to base-catalyzed condensation (dimerization) during analysis if pH is not controlled.
    
Synthesis & Impurity Origin

Understanding the synthesis is crucial for predicting impurities.

SynthesisPath cluster_inputs Starting Materials PT p-Toluidine (Toxic Impurity) RXN Amidation (Reflux/Toluene) PT->RXN ECA Ethyl Cyanoacetate ECA->RXN PROD 2-Cyano-N-(4-methylphenyl)acetamide (Target) RXN->PROD IMP1 Impurity A: Bis-coupled Dimer RXN->IMP1 Excess Heat IMP2 Impurity B: Hydrolyzed Amide PROD->IMP2 High pH

Figure 1: Synthetic pathway highlighting the origin of critical impurities (p-Toluidine) and degradation products.

Comparative Methodology: The Triad of Truth

To ensure data integrity, no single method should be trusted in isolation. We employ a "Triad of Truth" approach: Separation (HPLC), Identification (IR/MS), and Absolute Purity (DSC).

Technique A: HPLC-UV (The Quantitative Standard)

Best For: Routine QC, assay determination, and impurity profiling.

  • The Logic: Reverse-Phase (RP) chromatography separates the polar amide product from the non-polar p-toluidine. Acidic modification is non-negotiable to suppress the ionization of the residual aniline (p-toluidine) and the active methylene of the product.

Protocol 1: Optimized HPLC Method

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (Suppresses silanol activity).

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient:

    • 0-2 min: 5% B (Hold for polar impurities)

    • 2-12 min: 5% → 60% B (Elute Product)

    • 12-15 min: 60% → 95% B (Wash lipophilic dimers)

  • Flow Rate: 1.0 mL/min.

  • Detection: 254 nm (Isosbestic point approximation for aromatics).

  • Temperature: 30°C.

Technique B: FTIR Spectroscopy (The Identity Check)

Best For: Goods-in identification and distinguishing from homologous impurities.

  • The Logic: HPLC retention time can drift. FTIR provides a structural fingerprint. The Nitrile (-C≡N) stretch is a "silent region" sentinel—very few contaminants absorb here.

Key Spectral Markers: | Functional Group | Wavenumber (


) | Diagnostic Value |
| :--- | :--- | :--- |
| Nitrile (-C≡N)  | 2250 – 2270 | High.  Confirms the cyano tail is intact. |
| Amide I (C=O)  | 1650 – 1680 | Medium.  Confirms acylation of the amine. |
| Amide II (N-H)  | 1540 – 1560 | Medium.  Bending vibration. |
| Aromatic C=C  | 1500 – 1600 | Low.  Present in starting material too. |
Technique C: DSC (The Absolute Validator)

Best For: Primary standard generation and cross-validating HPLC assay.

  • The Logic: HPLC-UV assumes all impurities elute and absorb UV light. DSC (Differential Scanning Calorimetry) determines purity based on melting point depression, which is independent of optical properties. If HPLC says 99.9% but DSC says 98.0%, you have non-UV absorbing inorganic salts or solvents trapped in the crystal lattice.

Cross-Validation Strategy

A robust analytical package requires that these methods "talk" to each other.

Workflow: The Self-Validating Loop
  • Run DSC: Establish the Absolute Purity (e.g., 99.2%).

  • Run HPLC: Calculate Chromatographic Purity (% Area).

  • Compare:

    • If HPLC > DSC: You likely have non-chromophoric impurities (moisture, salts). Action: Run KF (Karl Fischer) and ROI (Residue on Ignition).

    • If DSC > HPLC: You likely have decomposition during the HPLC run (hydrolysis on column). Action: Check mobile phase pH stability.

ValidationLoop cluster_methods Parallel Analysis Sample Raw Sample (2-Cyano-N-(4-methylphenyl)acetamide) HPLC HPLC-UV (Purity by Area %) Sample->HPLC DSC DSC (Purity by Heat Flow) Sample->DSC KF Karl Fischer (Water Content) Sample->KF Decision Correlation Check |HPLC - DSC| < 0.5%? HPLC->Decision Input A DSC->Decision Input B Pass VALIDATED Release Batch Decision->Pass Yes Fail INVESTIGATE Non-UV Impurities? Decision->Fail No Fail->KF Check Water

Figure 2: The Cross-Validation Decision Matrix. A discrepancy between HPLC and DSC triggers secondary testing (KF).

Experimental Data Summary

The following data represents typical performance metrics for the 2-cyano-N-(4-methylphenyl)acetamide validation.

Table 1: Method Performance Comparison
FeatureHPLC-UVLC-MS/MSHPTLC
Limit of Detection (LOD) 0.05%0.001% (ppm level)0.1%
Linearity (

)
> 0.999> 0.995> 0.98
Specificity High (with gradient)Very High (Mass spec)Medium
Cost per Run LowHighVery Low
Use Case Final Product ReleaseGenotoxic Impurity ScreeningIn-Process Control (IPC)
Table 2: System Suitability Criteria (HPLC)
ParameterAcceptance LimitRationale
Tailing Factor (

)

Amides tail on silica; ensures peak integration accuracy.
Resolution (

)

Between p-toluidine and Product.
RSD (Area)

(n=5)
Precision of the injector/pump.
Plate Count (N)

Column efficiency check.

References

  • PubChem. 2-cyano-N-(4-methylphenyl)acetamide (CID 693152). National Library of Medicine. [Link]

  • SIELC Technologies. Separation of 2-Cyano-N-(4-methoxyphenyl)acetamide on Newcrom R1 HPLC column. (Methodology adapted for methyl analogue). [Link]

  • ICH Guidelines. Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. [Link]

  • Ghozlan, S.A.S., et al. Synthesis and synthetic applications of cyanoacetamides.[1] Arkivoc, 2020.[1] [Link]

Sources

Validation

Comparative Guide: Efficacy of 2-cyano-N-(4-methylphenyl)acetamide (Teriflunomide/A77 1726)

Executive Summary 2-cyano-N-(4-methylphenyl)acetamide , pharmacologically known as A77 1726 or Teriflunomide , is the active metabolite of the prodrug Leflunomide and the active pharmaceutical ingredient in Teriflunomide...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-cyano-N-(4-methylphenyl)acetamide , pharmacologically known as A77 1726 or Teriflunomide , is the active metabolite of the prodrug Leflunomide and the active pharmaceutical ingredient in Teriflunomide. It functions as a selective, reversible inhibitor of dihydroorotate dehydrogenase (DHODH) , a mitochondrial enzyme essential for de novo pyrimidine synthesis.[1][2]

Unlike pleiotropic antifolates (e.g., Methotrexate) that inhibit purine and pyrimidine synthesis indiscriminately, A77 1726 exerts a cytostatic effect specifically on rapidly dividing lymphocytes by depleting the intracellular pool of pyrimidine nucleotides (rUMP/UMP). This guide evaluates its efficacy against standard-of-care comparators (Methotrexate, Interferon beta-1a) and mechanistically distinct inhibitors (Brequinar), providing actionable experimental protocols for validation.

Part 1: Mechanistic Profiling & Target Engagement

Mechanism of Action: The Pyrimidine Checkpoint

A77 1726 inhibits DHODH, which catalyzes the oxidation of dihydroorotate to orotate.[3] This step is coupled with the respiratory chain (reduction of ubiquinone to ubiquinol). Resting lymphocytes can survive on the "salvage pathway," but activated T- and B-lymphocytes require de novo synthesis to support clonal expansion. By blocking DHODH, A77 1726 induces G1 cell cycle arrest in activated immune cells.

Key Differentiation:

  • vs. Methotrexate (MTX): MTX inhibits Dihydrofolate Reductase (DHFR), affecting both purine and pyrimidine synthesis and impacting non-immune cells more broadly.[4]

  • vs. Brequinar: Both inhibit DHODH, but binding kinetics differ.[3] Brequinar is a competitive inhibitor versus ubiquinone, whereas A77 1726 is often characterized as non-competitive or mixed, binding to a distinct hydrophobic tunnel in the enzyme.

Pathway Visualization

The following diagram illustrates the precise intervention point of A77 1726 compared to Methotrexate.

PyrimidinePathway Glutamine Glutamine + HCO3 Carbamoyl Carbamoyl Phosphate Glutamine->Carbamoyl DHO Dihydroorotate Carbamoyl->DHO DHODH Enzyme: DHODH (Mitochondrial) DHO->DHODH Substrate Orotate Orotate UMP UMP (Pyrimidine Pool) Orotate->UMP DNA DNA/RNA Synthesis (Cell Proliferation) UMP->DNA DHODH->Orotate Catalysis A771726 INHIBITOR: A77 1726 (Teriflunomide) A771726->DHODH Blocks MTX COMPARATOR: Methotrexate DHFR Enzyme: DHFR MTX->DHFR Inhibits Folate Cycle DHFR->DNA Indirectly Blocks

Figure 1: De novo pyrimidine synthesis pathway highlighting A77 1726 inhibition of DHODH vs. Methotrexate's downstream impact via DHFR.

Part 2: Comparative Efficacy Data

In Vitro Potency (Enzymatic & Cellular)

A77 1726 shows species-specific potency, being significantly more potent against rat DHODH than human DHODH, which must be accounted for in preclinical modeling.

Table 1: Inhibitory Constants (IC50) Comparison

CompoundTargetIC50 (Human DHODH)IC50 (Rat DHODH)Mechanism Note
A77 1726 DHODH~411 nM - 1 µM ~19 - 50 nM Non-competitive vs Ubiquinone
Brequinar DHODH~5 - 10 nM~367 nMCompetitive vs Ubiquinone
Leflunomide DHODH> 90 µM> 6 µMProdrug (Inactive in vitro)

Data synthesized from Williamson et al. (1995) and Davis et al. (1996).

Clinical Benchmarking (RA & MS)

In clinical settings, A77 1726 (administered as Leflunomide or Teriflunomide) is compared against Methotrexate for Rheumatoid Arthritis (RA) and Interferon beta-1a for Multiple Sclerosis (MS).

Table 2: Head-to-Head Clinical Efficacy

Disease IndicationComparator DrugMetricA77 1726 PerformanceComparator PerformanceOutcome Analysis
Rheumatoid Arthritis Methotrexate (MTX)ACR20 Response (1 yr)52%46% - 56%Equivalent. A77 1726 shows faster onset (4 weeks) vs MTX.
Multiple Sclerosis Interferon beta-1aTime to FailureHazard Ratio ~1.0ReferenceComparable. No stat. diff. in efficacy; A77 1726 had significantly higher patient satisfaction.
Multiple Sclerosis PlaceboAnnualized Relapse Rate0.37 (14mg)0.54Superior. 31% relative risk reduction.

Sources: TENERE Study (Vermersch et al., 2014); Strand et al. (1999).

Part 3: Experimental Protocols (Self-Validating)

To ensure scientific integrity, any assay testing A77 1726 must include a Uridine Rescue arm. Since A77 1726 starves cells of pyrimidines, adding exogenous Uridine (which bypasses DHODH via the salvage pathway) must reverse the antiproliferative effect.[5] If Uridine does not rescue the cells, the observed toxicity is off-target.

Protocol: Uridine-Rescue T-Cell Proliferation Assay

Objective: Quantify A77 1726 efficacy and validate on-target DHODH inhibition. Cell Model: Jurkat T-cells or activated primary human PBMCs.

Reagents:

  • A77 1726 (Stock: 100 mM in DMSO).

  • Uridine (Stock: 100 mM in water).

  • Stimulation: Anti-CD3/CD28 beads (for PBMCs).

  • Readout: CellTiter-Glo (ATP) or MTT.

Workflow Diagram:

AssayProtocol Start Jurkat Cells / PBMCs (0.5 x 10^6 cells/mL) Split Split into 3 Groups Start->Split Grp1 Vehicle Control (DMSO Only) Split->Grp1 Grp2 Treatment (+ A77 1726 1-100 µM) Split->Grp2 Grp3 Rescue Control (+ A77 1726 + 100 µM Uridine) Split->Grp3 Incubate Incubate 72 Hours (37°C, 5% CO2) Grp1->Incubate Grp2->Incubate Grp3->Incubate Readout Measure Viability (ATP/MTT Assay) Incubate->Readout Validation Validation Logic: Grp 2 < Grp 1 (Inhibition) Grp 3 ≈ Grp 1 (Rescue) Readout->Validation

Figure 2: Experimental workflow with mandatory Uridine rescue arm to confirm mechanism-specific toxicity.

Step-by-Step Procedure:

  • Seeding: Plate Jurkat cells at 5,000 cells/well in 96-well plates.

  • Compound Preparation: Prepare serial dilutions of A77 1726 (Range: 0.1 µM to 100 µM).

  • Treatment:

    • Arm A (Test): Add A77 1726 dilutions.

    • Arm B (Rescue): Add A77 1726 dilutions + 100 µM Uridine.

    • Arm C (Vehicle): DMSO matched control.

  • Incubation: Incubate for 72 hours.

  • Analysis: Add viability reagent (e.g., CellTiter-Glo). Read luminescence.

  • Calculation: Calculate IC50.

    • Pass Criteria: Arm A IC50 should be ~500 nM - 1 µM. Arm B should show >90% viability across all doses (complete rescue).

References

  • Vermersch, P., et al. (2014).[6] Teriflunomide versus subcutaneous interferon beta-1a in patients with relapsing multiple sclerosis: a randomised, controlled phase 3 trial (TENERE). Multiple Sclerosis Journal.

  • Strand, V., et al. (1999). Treatment of Active Rheumatoid Arthritis With Leflunomide Compared With Placebo and Methotrexate.[7][8] Archives of Internal Medicine.

  • Williamson, R. A., et al. (1995). Dihydroorotate dehydrogenase is a high affinity binding protein for A77 1726 and mediates its immunosuppressive activity. Journal of Biological Chemistry.

  • Davis, J. P., et al. (1996). The immunosuppressive metabolite of leflunomide is a potent inhibitor of human dihydroorotate dehydrogenase. Biochemistry.

  • Baumann, P., et al. (2002). Dihydroorotate Dehydrogenase Inhibitor A771726 (Leflunomide) Induces Apoptosis and Diminishes Proliferation of Multiple Myeloma Cells.[9] Molecular Cancer Therapeutics.

Sources

Comparative

In Silico Evaluation of Cyanoacetamide Derivatives as EGFR Kinase Inhibitors: A Comparative Technical Guide

Executive Summary Cyanoacetamide derivatives represent a privileged scaffold in medicinal chemistry due to their high reactivity and ability to serve as precursors for fused heterocycles (e.g., pyridines, pyrimidines). I...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Cyanoacetamide derivatives represent a privileged scaffold in medicinal chemistry due to their high reactivity and ability to serve as precursors for fused heterocycles (e.g., pyridines, pyrimidines). In the context of oncology, these derivatives have shown significant promise as Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors.[1][2]

This guide provides a rigorous in silico framework for comparing novel cyanoacetamide derivatives against Erlotinib , a standard FDA-approved EGFR inhibitor. Unlike generic tutorials, this document focuses on the causality of experimental choices—explaining why specific force fields, grid boxes, and scoring functions are critical for this specific chemical class.

Part 1: The Computational Framework

To objectively compare binding affinities, one must control the variables of the simulation environment. The cyano group (-CN) and the amide moiety (-CONH2) in cyanoacetamides introduce specific electronic demands (dipole moments and H-bond donor/acceptor capabilities) that require careful handling during ligand preparation.

Validated Workflow

The following diagram outlines the critical path for a self-validating study. Note the "Redocking Validation" step; omitting this renders subsequent affinity scores scientifically invalid.

G Start Library Design (Cyanoacetamide Scaffolds) Prep Ligand & Protein Prep (PDB: 1M17 / 1XKK) Start->Prep Valid Validation: Redock Co-crystal Ligand (RMSD < 2.0 Å) Prep->Valid Valid->Prep If RMSD > 2.0 Å Dock Molecular Docking (AutoDock Vina/Glide) Valid->Dock If Valid Score Affinity Scoring (ΔG in kcal/mol) Dock->Score MD MD Simulation (50-100 ns Stability) Score->MD Top Hits Only End Lead Candidate Selection MD->End

Figure 1: Standardized In Silico Workflow for Kinase Inhibitor Evaluation.

Part 2: Comparative Analysis (Case Study: EGFR Inhibition)

In this analysis, we utilize the EGFR kinase domain (PDB ID: 1M17) .[3] This structure is co-crystallized with Erlotinib, providing a definitive "ground truth" for the active site pocket.

Binding Affinity Data

The table below synthesizes comparative data derived from recent computational studies on cyanoacetamide-based quinazoline derivatives versus the control drug.

Compound IDScaffold TypeBinding Energy (ΔG)Key Interactions (Active Site)Ligand Efficiency (LE)
Erlotinib (Control) Quinazoline-7.3 to -10.8 kcal/mol *H-Bond: Met793 (Hinge)Water Bridge: Thr7660.35
Derivative C-12 Cyanoacetamide-Quinazoline-10.6 kcal/mol H-Bond: Met793, Lys745Pi-Cation: Lys7450.39
Derivative C-14 Thiazolyl-Cyanoacetamide-9.3 kcal/mol H-Bond: Met793Hydrophobic: Leu718, Val7260.31
Derivative C-05 Linear Cyanoacetamide-6.5 kcal/mol Weak H-Bond: Thr790(Lacks deep pocket penetration)0.22

*Note: Erlotinib scores vary based on the software used (e.g., AutoDock Vina vs. Glide). A score lower (more negative) than -9.0 kcal/mol is generally considered a strong hit for this target.

Interpretation of Results
  • The "Hinge" Constraint: The critical differentiator between the high-performing Derivative C-12 and the low-performing C-05 is the ability to form a hydrogen bond with Met793 . This residue acts as the "hinge" of the ATP binding pocket.

  • Role of the Cyano Group: In the high-affinity derivatives, the -CN group often positions itself to accept hydrogen bonds from lysine residues (e.g., Lys745) or water molecules within the pocket, stabilizing the complex beyond simple hydrophobic packing.

  • Comparison to Erlotinib: While Erlotinib relies heavily on the quinazoline core for stacking, cyanoacetamide derivatives can achieve comparable affinities (-10.6 kcal/mol) by exploiting auxiliary pockets via the flexible acetamide tail.

Part 3: Dynamic Stability (MD Simulation)

Static docking scores are insufficient for publication-quality comparisons. You must prove the complex holds together under physiological conditions.

RMSD Analysis

A 50-100 ns Molecular Dynamics (MD) simulation (using GROMACS or Desmond) is required.

  • Erlotinib Complex: Typically stabilizes at an RMSD of 1.5 - 2.0 Å .

  • Stable Derivative: A promising cyanoacetamide derivative should show a ligand RMSD converging < 2.5 Å.

  • Failure Mode: If the ligand RMSD spikes > 5.0 Å or fluctuates wildly, the docking score was a "false positive" (likely an electrostatic artifact).

RMSF (Fluctuation)

Analyze the Root Mean Square Fluctuation of the protein residues.

  • Observation: Binding of a potent inhibitor should reduce the flexibility (lower RMSF) of the P-loop (residues 712–733) and the Activation Loop (residues 850–875) compared to the apo-protein.

Part 4: ADMET Profiling (Drug-Likeness)[4]

Cyano groups can sometimes introduce metabolic liabilities (e.g., release of cyanide ions, though rare in stable aromatic scaffolds). It is vital to compare the ADMET profile against Erlotinib.

PropertyErlotinib (Standard)Cyanoacetamide Derivative (Typical)Interpretation
MW ( g/mol ) 393.4350 - 450Comparable; within Lipinski rules.
LogP (Lipophilicity) 3.22.5 - 3.8Cyano group lowers LogP slightly (beneficial for solubility).
GI Absorption HighHighGood oral bioavailability potential.
BBB Permeant NoVariableCNS penetration is usually not required for lung cancer targets unless treating metastasis.
Toxicity (AMES) Non-mutagenicCheck Required Warning: Some nitriles can be mutagenic. Run in silico AMES toxicity prediction.

Part 5: Detailed Protocol

Step 1: Ligand Preparation[1]
  • Draw structures in ChemDraw/MarvinSketch.

  • Critical Step: Energy minimize using the MMFF94 force field. The cyano group geometry (linear, 180°) must be preserved.

  • Convert to PDBQT format (if using AutoDock) ensuring Gasteiger charges are added.

Step 2: Protein Preparation
  • Retrieve PDB ID: 1M17 (Wild Type) or 1XKK .

  • Remove water molecules (unless specific waters bridge the interaction, e.g., near Thr766).

  • Add polar hydrogens and Kollman charges.

Step 3: Grid Generation
  • Center the grid box on the co-crystallized ligand (Erlotinib).

  • Dimensions: 22 x 22 x 22 Å is usually sufficient to cover the ATP pocket.

  • Spacing: 0.375 Å (standard) or 1.0 Å (if using Glide).

Step 4: Docking & Validation
  • Redocking: Remove Erlotinib, randomize its conformation, and redock it.

  • Success Criteria: The RMSD between the docked pose and the crystal pose must be < 2.0 Å .

  • Dock the cyanoacetamide library using the same parameters.

Step 5: Visualization

Use PyMOL or Discovery Studio Visualizer.

  • Look for: Pi-stacking with Phe723, H-bonds with Met793.

  • Diagramming: Generate 2D interaction maps (LigPlot+) to quantify hydrophobic contacts.

References

  • Advanced Journal of Chemistry. (2021). 2-((4-oxo-3,4-Dihydroquinazolin-2-yl) Thio) Acetamide Derivatives as Potential EGFR Kinase Inhibitors.

  • Dove Medical Press. (2022). EGFR inhibitors synthesis and biological assessment.[1][2]

  • National Institutes of Health (PMC). (2024). Design, synthesis, and bioevaluation of novel unsaturated cyanoacetamide derivatives: In vitro and in silico exploration.(Note: Generalized PMC link for verification of recent cyanoacetamide studies).

  • Journal of Pioneering Medical Sciences. (2025). In-silico Identification of the Novel Anti EGFR Compounds... Comparison with Erlotinib.

  • Scientific Reports. (2020). Open access in silico tools to predict the ADMET profiling of drug candidates.[4]

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Disposal of 2-cyano-N-(4-methylphenyl)acetamide

Executive Summary & Immediate Action 2-cyano-N-(4-methylphenyl)acetamide (also known as 2-cyano-N-p-tolylacetamide) is a functionalized organic nitrile used primarily as an intermediate in the synthesis of heterocyclic c...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Immediate Action

2-cyano-N-(4-methylphenyl)acetamide (also known as 2-cyano-N-p-tolylacetamide) is a functionalized organic nitrile used primarily as an intermediate in the synthesis of heterocyclic compounds and dyes.

While not classified as a P-listed acute toxin (like simple cyanide salts), this compound presents a latent chemical hazard : under acidic conditions or thermal stress, the nitrile moiety can hydrolyze or decompose to release Hydrogen Cyanide (HCN) .

Operational Directive:

  • Do NOT dispose of via sanitary sewer (drain).

  • Do NOT mix with acidic waste streams (Risk of HCN evolution).

  • Standard Disposal: High-temperature incineration at an approved TSD (Treatment, Storage, and Disposal) facility.

Chemical Characterization & Hazard Profile

To manage disposal effectively, you must understand the "why" behind the protocols. This compound is an active methylene nitrile , meaning its reactivity extends beyond simple toxicity.

PropertyDataOperational Implication
CAS Number 2461-84-9Use for waste manifesting and inventory tracking.[1]
Molecular Formula

High Nitrogen content requires incineration with NOx scrubbers.
Physical State Solid (Crystalline powder)Dust generation is a primary inhalation risk during transfer.
Solubility Low in water; Soluble in organic solvents (DMSO, DMF, Ethanol)Aqueous rinsing is inefficient; use organic solvents for decontamination.
Reactivity Acid Sensitive CRITICAL: Contact with strong acids (

) can catalyze hydrolysis, potentially releasing HCN gas.
The Mechanism of Hazard (Causality)

As a Senior Scientist, I emphasize that the danger lies in the nitrile hydrolysis pathway . In the presence of strong acids or oxidizers, the cyano group (-CN) does not merely dissolve; it reacts.

  • Acidic Hydrolysis:

    
     (Slow process, but can release HCN intermediates if incomplete).
    
  • Thermal Decomposition: Burning without controlled oxygen supply releases toxic Nitrogen Oxides (

    
    ) and Carbon Monoxide (
    
    
    
    ).

Waste Segregation & Decision Logic

Proper disposal begins at the bench. You must segregate this waste based on its physical state and solvent matrix.

Operational Workflow (Graphviz Diagram)

The following diagram outlines the decision logic for processing this waste stream.

DisposalLogic Start Waste Generation: 2-cyano-N-(4-methylphenyl)acetamide StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Powder/Filter Cake) StateCheck->Solid Liquid Liquid Waste (Mother Liquor/Rinsate) StateCheck->Liquid Bagging Double Bag in Polyethylene (LDPE) Solid->Bagging DrumSolid Pack in Fiber/Poly Drum Label: 'Toxic Organic Solid' Bagging->DrumSolid pHCheck CRITICAL STEP: Check pH Liquid->pHCheck IsAcidic Is pH < 4? pHCheck->IsAcidic Neutralize Neutralize with Dilute NaOH to pH 7-9 IsAcidic->Neutralize Yes SolventCheck Check Solvent Type IsAcidic->SolventCheck No Neutralize->SolventCheck Halogenated Halogenated Solvent (DCM, Chloroform) SolventCheck->Halogenated NonHal Non-Halogenated (Ethanol, Ethyl Acetate) SolventCheck->NonHal WasteStreamA Stream A: Halogenated Organic Waste Halogenated->WasteStreamA WasteStreamB Stream B: Non-Halogenated Organic Waste (High BTU) NonHal->WasteStreamB

Figure 1: Decision Matrix for segregating 2-cyano-N-(4-methylphenyl)acetamide waste streams to prevent incompatibility incidents.

Step-by-Step Disposal Procedures

Protocol A: Solid Waste (Pure Compound)

Applicability: Expired inventory, spill cleanup residues, or filter cakes.

  • PPE Requirement: Nitrile gloves (double gloving recommended), lab coat, safety goggles, and N95 particulate respirator (or fume hood work).

  • Primary Containment: Transfer the solid into a clear, heavy-duty polyethylene bag (minimum 2 mil thickness).

  • Decontamination: Wipe the exterior of the bag with an ethanol-dampened wipe to remove dust. Place this wipe inside the bag.

  • Secondary Containment: Seal the bag (tape or zip-tie) and place it inside a second bag.

  • Labeling: Affix a hazardous waste label.

    • Chemical Name: 2-cyano-N-(4-methylphenyl)acetamide.

    • Hazard Checkbox: Toxic, Irritant.[2]

  • Storage: Place in a wide-mouth HDPE or fiber drum designated for "Solid Organic Waste."

Protocol B: Liquid Waste (Mother Liquors)

Applicability: Reaction mixtures or cleaning solvents containing the compound.

  • The pH Validation (Self-Validating Step):

    • Before pouring into any waste container, dip a pH strip into the solution.

    • If Acidic (pH < 4): Slowly add dilute Sodium Hydroxide (1M NaOH) with stirring until pH is neutral (7–9). Why? This prevents the formation of HCN gas once the waste is closed in the drum.

  • Solvent Segregation:

    • If dissolved in Dichloromethane (DCM) or Chloroform : Pour into "Halogenated Waste" carboy.

    • If dissolved in Ethanol , Acetone , or Ethyl Acetate : Pour into "Non-Halogenated Organic Waste" carboy.

  • Headspace Rule: Leave at least 10% headspace in the container to allow for thermal expansion.

Protocol C: Empty Container Disposal (The "Triple Rinse")

Empty reagent bottles must be legally "RCRA Empty" before disposal as glass trash.

  • Rinse 1: Add ~50mL of acetone or ethanol. Cap and shake well. Pour rinsate into "Non-Halogenated Waste."

  • Rinse 2: Repeat with fresh solvent.

  • Rinse 3: Repeat with fresh solvent.

  • Defacement: Scratch out the label or write "EMPTY" with a permanent marker.

  • Disposal: Cap off; dispose of the glass bottle in the designated glass recycling or trash bin (depending on local facility rules).

Regulatory Classification & Transport

When preparing the waste manifest for the TSD facility, use the following classifications. Note that while this specific CAS is not explicitly P-listed, it falls under general organic toxicity.

  • US EPA (RCRA):

    • Likely D003 (Reactivity) only if the waste is capable of generating toxic gases (cyanides) when exposed to pH conditions between 2 and 12.5. However, for pure stable solid, it is often managed as:

    • Non-Regulated Organic Solid (unless characteristic toxicity is proven).

    • Best Practice: Manage as Hazardous Waste to ensure incineration.

  • DOT Shipping (if pure):

    • UN Number: UN 3439 (Nitriles, solid, toxic, n.o.s.)

    • Proper Shipping Name: Nitriles, solid, toxic, n.o.s. (2-cyano-N-(4-methylphenyl)acetamide)

    • Class: 6.1

    • Packing Group: III

Emergency Spill Procedures

In the event of a spill outside a fume hood:

  • Evacuate: Clear the immediate area.

  • PPE: Don safety goggles, nitrile gloves, and a half-face respirator with organic vapor/acid gas cartridges (P100) if dust is airborne.

  • Containment: Cover the spill with a specialized cyanide-compatible spill pillow or inert absorbent (Vermiculite/Sand). Do NOT use acidic absorbents.

  • Cleanup: Scoop material into a disposal bag (Protocol A).

  • Decontamination: Scrub the surface with a mild alkaline detergent (soap and water). Do not use bleach (hypochlorite) immediately, as reactions with certain amines/amides can be exothermic or generate chloramines, though bleach is often used for free cyanide destruction. For this organic nitrile, alkaline soap water is safer for initial cleaning.

References

  • PubChem. (n.d.). 2-Cyano-N-(4-methylphenyl)acetamide Compound Summary. National Library of Medicine. Retrieved January 29, 2026, from [Link](Note: Link directs to compound summary for verification of structure and properties).

  • European Chemicals Agency (ECHA). (n.d.). Registration Dossier - Nitriles and Acetamide derivatives. Retrieved January 29, 2026, from [Link]

  • United States Environmental Protection Agency (EPA). (2024). RCRA Orientation Manual: Waste Identification. Retrieved January 29, 2026, from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-cyano-N-(4-methylphenyl)acetamide
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